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  • Product: 1-Piperidin-3-Yl-Ethanone Hydrochloride
  • CAS: 89895-05-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Piperidin-3-Yl-Ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a fundamental building block in a vast array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a fundamental building block in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide provides a comprehensive technical overview of a specific, yet important, derivative: 1-Piperidin-3-Yl-Ethanone Hydrochloride. As a Senior Application Scientist, the following sections are designed to offer not just a compilation of data, but a synthesized understanding of this molecule's structure, synthesis, and characterization, grounded in established chemical principles. The aim is to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Molecular Structure and Chemical Identity

1-Piperidin-3-Yl-Ethanone Hydrochloride is a heterocyclic organic compound. It consists of a piperidine ring substituted at the 3-position with an acetyl group. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated and associated with a chloride ion. This salt form generally enhances the compound's stability and water solubility compared to its free base form.

The precise chemical identity of this molecule is defined by several key identifiers:

IdentifierValueSource
IUPAC Name 1-(piperidin-3-yl)ethan-1-one hydrochloride[3]
CAS Number 89895-05-6[3]
Molecular Formula C₇H₁₄ClNO[3]
Molecular Weight 163.65 g/mol [3]
SMILES CC(=O)C1CCCNC1.Cl[3]
InChI Key HOUKURXHHTZTMT-UHFFFAOYSA-N[4]

The three-dimensional conformation of the piperidine ring is crucial for its interaction with biological targets. Like other saturated six-membered heterocycles, the piperidine ring of 1-piperidin-3-yl-ethanone typically adopts a chair conformation to minimize steric strain. The acetyl substituent at the 3-position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable to reduce 1,3-diaxial interactions. The specific conformational preference can be influenced by the solvent and the presence of other substituents.

synthesis_workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection and Salt Formation 3-Cyanopiperidine 3-Cyanopiperidine N-Boc-3-cyanopiperidine N-Boc-3-cyanopiperidine 3-Cyanopiperidine->N-Boc-3-cyanopiperidine (Boc)₂O, Base Imine Intermediate Imine intermediate (hydrolyzed in situ) N-Boc-3-cyanopiperidine->Imine Intermediate 1. CH₃MgBr 2. H₃O⁺ quench N-Boc-3-acetylpiperidine N-Boc-3-acetylpiperidine Imine Intermediate->N-Boc-3-acetylpiperidine Hydrolysis 1-Piperidin-3-Yl-Ethanone_Hydrochloride 1-Piperidin-3-Yl-Ethanone_Hydrochloride N-Boc-3-acetylpiperidine->1-Piperidin-3-Yl-Ethanone_Hydrochloride HCl in organic solvent (e.g., Dioxane, Ether)

Proposed Synthetic Workflow

Experimental Protocol (Hypothetical):

Step 1: N-protection of 3-cyanopiperidine

  • To a solution of 3-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-cyanopiperidine.

Step 2: Grignard reaction with N-Boc-3-cyanopiperidine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) (1.2-1.5 eq) in THF.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude N-Boc-3-acetylpiperidine.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and hydrochloride salt formation

  • Dissolve the purified N-Boc-3-acetylpiperidine (1.0 eq) in a minimal amount of a suitable organic solvent such as diethyl ether or 1,4-dioxane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) in slight excess.

  • A precipitate of 1-Piperidin-3-Yl-Ethanone Hydrochloride should form.

  • Stir the mixture for a short period, then collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

Spectroscopic and Analytical Characterization

Due to the limited availability of published experimental data for 1-Piperidin-3-Yl-Ethanone Hydrochloride, the following characterization data is largely predictive and based on the analysis of structurally similar compounds, such as 1-acetylpiperidine. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals corresponding to the piperidine ring protons, which will be diastereotopic due to the chiral center at the 3-position. The acetyl methyl group will likely appear as a singlet.

  • δ ~ 2.1-2.3 ppm (s, 3H): This singlet corresponds to the methyl protons of the acetyl group.

  • δ ~ 1.5-3.5 ppm (m, 9H): This complex multiplet region will contain the signals for the nine protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield. The proton at the chiral center (C3) will also be in this region.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

  • δ ~ 208-212 ppm: Carbonyl carbon of the acetyl group.

  • δ ~ 40-60 ppm: Carbons of the piperidine ring, with the carbons adjacent to the nitrogen being the most downfield. The C3 carbon will also be in this region.

  • δ ~ 25-30 ppm: Methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 1-Piperidin-3-Yl-Ethanone Hydrochloride, electrospray ionization (ESI) in positive mode would be a suitable technique.

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free base (C₇H₁₃NO), which has a molecular weight of 127.18 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives include cleavage of the ring and loss of substituents. For 1-piperidin-3-yl-ethanone, fragmentation could involve the loss of the acetyl group or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • ~2700-3000 cm⁻¹: N-H stretching vibrations of the protonated amine (piperidinium ion).

  • ~1710 cm⁻¹: C=O stretching vibration of the ketone.

  • ~1400-1600 cm⁻¹: N-H bending vibrations.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine ring and acetyl methyl group.

Physicochemical Properties

PropertyPredicted/Estimated ValueNotes
Melting Point Not availableExpected to be a crystalline solid with a relatively high melting point due to its ionic nature.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form increases polarity and water solubility.
pKa ~9-10Estimated for the protonated piperidine nitrogen.

Applications in Drug Discovery and Medicinal Chemistry

Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs. [1][6]1-Piperidin-3-Yl-Ethanone Hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. [7]The ketone functionality provides a reactive handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce new substituents at the acetyl group, expanding the chemical space.

  • Aldol Condensation: To form larger carbon skeletons.

  • Wittig Reaction: To convert the ketone to an alkene.

The 3-substituted pattern of the piperidine ring is a common motif in centrally active agents, and this building block could be utilized in the development of novel therapeutics targeting the central nervous system. [7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-Piperidin-3-Yl-Ethanone Hydrochloride. Based on information from commercial suppliers, this compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. [3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. [3]Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

1-Piperidin-3-Yl-Ethanone Hydrochloride is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic routes such as the Grignard reaction on a protected 3-cyanopiperidine. The characterization of this molecule relies on standard spectroscopic techniques, and its physicochemical properties are consistent with a hydrochloride salt of a substituted piperidine. The reactivity of the ketone functionality, combined with the desirable properties of the piperidine scaffold, makes this compound a versatile tool for the synthesis of novel bioactive molecules. As with all chemical reagents, appropriate safety measures must be observed during its handling and use.

References

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine - ResearchGate. Available at: [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. Available at: [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. Available at: [Link]

  • 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF. Available at: [Link]

  • US7034158B2 - Method of producing biperiden I - Google Patents.
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. Available at: [Link]

  • ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products | Request PDF. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Medicinal Chemistry explained in under 3 minutes! ⚗️ - YouTube. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. Available at: [Link]

  • CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents.
  • Mass Spectrometry in Structural and Stereochemical Problems. LXXII. 1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids 2 - ACS Publications. Available at: [Link]

  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine - PMC - NIH. Available at: [Link]

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed. Available at: [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciSpace. Available at: [Link]

  • EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. Available at: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. Available at: [Link]

  • How scientists discover new drugs against viruses: Medicinal Chemistry & Drug Design (Hepatitis C) - YouTube. Available at: [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2 - PubChem. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. Available at: [Link]

  • FT-IR spectrum of piperine | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites - ResearchGate. Available at: [Link]

  • Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed. Available at: [Link]

  • US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents.

Sources

Exploratory

Technical Guide: Solubility Profile of 1-Piperidin-3-yl-Ethanone Hydrochloride

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 1-Piperidin-3-yl-ethanone Hydrochloride (also known as 3-Acetylpiperidine HCl).[1][2] [...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 1-Piperidin-3-yl-ethanone Hydrochloride (also known as 3-Acetylpiperidine HCl).[1][2]

[1][2]

Executive Summary & Compound Identification

1-Piperidin-3-yl-ethanone Hydrochloride is a critical piperidine building block used in the synthesis of pharmaceutical intermediates.[1][2] Unlike its isomer N-acetylpiperidine (an amide), this compound features a free secondary amine and a ketone moiety at the C3 position.[2] It is supplied as a hydrochloride salt to ensure stability and prevent potential self-condensation reactions common to amino-ketones.[1][2]

  • IUPAC Name: 1-(Piperidin-3-yl)ethan-1-one hydrochloride[1][2][3]

  • Common Name: 3-Acetylpiperidine Hydrochloride[1][2]

  • CAS Number: 89895-05-6[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 163.65 g/mol [1][3]

Core Solubility Characteristic: As a hydrochloride salt of a secondary amine, the compound exhibits high polarity , resulting in excellent aqueous solubility and moderate-to-high solubility in polar protic solvents, while being virtually insoluble in non-polar organic solvents.[1][2]

Physicochemical Solubility Landscape[2]

The solubility behavior of this compound is dictated by the ionic interaction between the piperidinium cation and the chloride anion.

Solvent Compatibility Matrix

The following data summarizes the expected solubility performance based on the structural class (piperidine salts).

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Aqueous Water, PBS, Acetate BufferHigh (>100 mg/mL)Ideal for stock solutions.[1][2] pH dependent stability.
Polar Protic Methanol, EthanolGood (>20 mg/mL)Solubility decreases as alkyl chain length of alcohol increases.[1][2]
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Preferred for biological assays or non-aqueous reactions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Solubility is poor unless converted to free base.[1][2]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble Used as anti-solvents to precipitate the salt.[1][2]
The pH-Solubility Switch

A critical feature of this molecule is its pH-dependent solubility switch.[1][2]

  • pH < 9 (Salt Form): The nitrogen is protonated (

    
    ). The species is ionic, water-soluble, and lipophobic.[1][2]
    
  • pH > 10 (Free Base Form): The nitrogen is deprotonated (

    
    ). The species becomes neutral, less water-soluble, and extractable into organic solvents (DCM, Ethyl Acetate).[1][2]
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Objective: To determine the saturation limit of the compound in a specific solvent.

Reagents: 1-Piperidin-3-yl-ethanone HCl (Dry), Target Solvent (HPLC Grade).

  • Preparation: Weigh 100 mg of the compound into a pre-weighed 4 mL glass vial.

  • Incremental Addition: Add the solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 60 seconds after each addition. Sonicate if dissolution is slow but visible particles remain.

  • Endpoint: Stop when the solution becomes clear.

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 2 mL of solvent (Solubility < 50 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.

Protocol B: Free-Base Extraction (Solubility Switching)

Objective: To transfer the compound from an aqueous phase to an organic phase for synthesis.[1][2]

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of water.

  • Basification: Slowly add 2M NaOH or saturated NaHCO

    
     while stirring until pH reaches ~10-11. Note: The solution may become cloudy as the free base oils out.
    
  • Extraction: Add 10 mL of Dichloromethane (DCM). Shake vigorously and vent.

  • Separation: Collect the lower organic layer. Repeat extraction 2x.

  • Validation: Spot the aqueous layer on a TLC plate (stain with Ninhydrin). Absence of a spot indicates complete transfer of the amine to the organic phase.

Visualization of Chemical Workflows

Diagram 1: Solubility Determination & Handling Workflow

This flowchart outlines the decision logic for solvent selection and handling based on the intended application.

SolubilityWorkflow Start Start: 1-Piperidin-3-yl-ethanone HCl CheckApp Determine Application Start->CheckApp BioAssay Biological Assay CheckApp->BioAssay Synthesis Chemical Synthesis CheckApp->Synthesis Purification Purification/Recrystallization CheckApp->Purification SolventBio Dissolve in DMSO or Water (Stock 10-100 mM) BioAssay->SolventBio SolventSyn Solvent Selection Synthesis->SolventSyn Recryst Dissolve in min. hot EtOH Add Et2O until cloudy Cool to 4°C Purification->Recryst Filter Sterile Filter (0.22 µm) SolventBio->Filter PolarRxn Polar Reaction? (Use MeOH/EtOH) SolventSyn->PolarRxn Yes NonPolarRxn Non-Polar Reaction? (Perform Free-Base Extraction) SolventSyn->NonPolarRxn No

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Diagram 2: pH-Dependent Species Equilibrium

This diagram illustrates the structural transformation that dictates solubility switching.[2]

SpeciesEquilibrium Salt HCl Salt Form (Hydrophilic / Ionic) Soluble: Water, DMSO Insoluble: Ether, Hexane Equilibrium pH Switch (pKa ~ 9-10) Salt->Equilibrium + Base (NaOH) Equilibrium->Salt Protonation FreeBase Free Base Form (Lipophilic / Neutral) Soluble: DCM, EtOAc Insoluble: Water (Low) Equilibrium->FreeBase Deprotonation FreeBase->Equilibrium + Acid (HCl)

Caption: The reversible transition between the water-soluble salt and the organic-soluble free base.[1][2]

Stability & Storage Implications

The solubility profile directly impacts storage stability.

  • Hygroscopicity: As an HCl salt, the compound is hygroscopic.[5] It will absorb atmospheric moisture if left open, turning into a sticky gum.

    • Mitigation: Store in a desiccator or tightly sealed under inert gas (Argon/Nitrogen).

  • Solution Stability:

    • Aqueous: Stable at acidic/neutral pH. Avoid prolonged storage at pH > 10 due to potential degradation (aldol-like condensation of the ketone).[2]

    • DMSO: Stable at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12195529, 1-(Piperidin-3-yl)ethan-1-one hydrochloride.[1][2] Retrieved from [Link][1][2]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (General reference for solubility principles of amine salts).

Sources

Foundational

Technical Guide: Reactivity Profile of 1-Piperidin-3-Yl-Ethanone Hydrochloride

This guide provides an in-depth technical analysis of 1-Piperidin-3-Yl-Ethanone Hydrochloride (3-Acetylpiperidine HCl), a privileged scaffold in medicinal chemistry. It is designed for researchers requiring actionable pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Piperidin-3-Yl-Ethanone Hydrochloride (3-Acetylpiperidine HCl), a privileged scaffold in medicinal chemistry. It is designed for researchers requiring actionable protocols and mechanistic insight.

Executive Summary & Chemical Identity[1]

1-Piperidin-3-Yl-Ethanone Hydrochloride (3-Acetylpiperidine HCl) serves as a bifunctional "linker-warhead" intermediate. Its value lies in its dual reactivity: a nucleophilic secondary amine (masked by HCl) and an electrophilic ketone pendant at the C3 position. This specific geometry is critical for accessing chiral 3-substituted piperidine pharmacophores, widely used in neuroactive drug discovery (e.g., acetylcholinesterase inhibitors) and agrochemistry.

Chemical Specifications
PropertyData
CAS Number 89895-05-6
IUPAC Name 1-(piperidin-3-yl)ethan-1-one hydrochloride
Molecular Formula C

H

NO

HCl
Molecular Weight 163.65 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in H

O, MeOH; Low in Et

O, Hexanes
Chirality C3 is a stereocenter.[1][2][3] Commercially available as racemate or enantiopure ((R)/(S)).

Reactivity Topology: The "Dual-Handle" System

To utilize this compound effectively, one must understand the orthogonality of its reactive sites. The hydrochloride salt form effectively "locks" the nitrogen, preventing autopolymerization (Schiff base formation between the amine of one molecule and the ketone of another) during storage.

Mechanistic Reactivity Map

ReactivityMap Core 3-Acetylpiperidine HCl (CAS: 89895-05-6) Amine Secondary Amine (N1) (Requires Desalting) Core->Amine Site 1 Ketone Ketone (C3-Acetyl) (Electrophile) Core->Ketone Site 2 AlphaC Alpha-Carbon (Enolizable) Core->AlphaC Site 3 Rxn_N N-Alkylation / Acylation (Scaffold Attachment) Amine->Rxn_N Rxn_K Reductive Amination (Side-chain Extension) Ketone->Rxn_K Rxn_Red Reduction to Alcohol (Chiral Induction) Ketone->Rxn_Red Rxn_Aldol Aldol Condensation AlphaC->Rxn_Aldol

Figure 1: Orthogonal reactivity nodes. The Nitrogen must be addressed (protected or alkylated) before aggressive manipulation of the ketone to avoid self-condensation.

Experimental Protocols

Phase 1: Controlled Desalting (The "Activation" Step)

Context: Many commercial protocols fail because they attempt to react the HCl salt directly in non-polar solvents. The amine must be liberated to act as a nucleophile.

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-Acetylpiperidine HCl in a minimum volume of Methanol (MeOH).

  • Basification: Add 1.1 equivalents of Sodium Methoxide (NaOMe) or Triethylamine (Et

    
    N) at 0°C.
    
    • Note: Use NaOMe if filtering off NaCl is desired (NaCl precipitates in MeOH). Use Et

      
      N if the subsequent reaction tolerates Et
      
      
      
      N
      
      
      HCl.
  • Isolation (Optional but Recommended): If the next step is water-sensitive (e.g., isocyanate coupling), remove solvent in vacuo, re-suspend in dry DCM, filter salts, and concentrate to obtain the free base oil.

    • Warning: The free base is prone to oxidation and CO

      
       absorption. Use immediately.
      
Phase 2: N-Functionalization (Scaffold Attachment)

Objective: Attach the piperidine ring to a core aromatic scaffold via S


Ar or Reductive Amination.

Method A: Reductive Alkylation (N-Alkylation)

  • Reagents: Aryl Aldehyde (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE (Dichloroethane).

  • Procedure:

    • Mix Desalted 3-Acetylpiperidine (1.0 eq) and Aryl Aldehyde (1.0 eq) in DCE.

    • Stir for 30 min to form the iminium ion (equilibrium).

    • Add STAB (1.5 eq) portion-wise.

    • Monitor by LCMS. The ketone at C3 remains intact because STAB is chemoselective for aldehydes/imines over ketones at room temperature.

Phase 3: Ketone Manipulation (The "Warhead")

Objective: Converting the acetyl group into a chiral alcohol or amine.

Method B: Asymmetric Transfer Hydrogenation (ATH) To generate the chiral alcohol (1-(piperidin-3-yl)ethanol):

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Conditions: Formic acid/Triethylamine (5:2 azeotrope) as hydrogen source.

  • Outcome: High diastereoselectivity is often achieved due to the influence of the C3 stereocenter on the ring.

Critical Handling & Stability Data

Hygroscopicity & Storage

The HCl salt is hygroscopic . Exposure to ambient humidity causes the solid to clump and eventually deliquesce, complicating stoichiometry calculations.

  • Storage: Store at room temperature (or 4°C for long term) in a desiccator.

  • Handling: Weigh quickly; do not leave open on the benchtop.

Safety Profile (GHS Classifications)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood to avoid inhalation of dust.

Strategic Synthesis Workflow

The following diagram illustrates the logical flow for incorporating this scaffold into a drug candidate, prioritizing the order of operations to maximize yield.

Workflow Start Start: 3-Acetylpiperidine HCl Step1 Step 1: Desalting (MeOH/NaOMe) Start->Step1 Step2 Step 2: N-Protection / Functionalization (Lock the Amine) Step1->Step2 Immediate Use Decision Target Moiety? Step2->Decision PathA Path A: Alcohol (Reduction) Decision->PathA Ketone Reduction PathB Path B: Amine (Reductive Amination) Decision->PathB Imine Formation Final Final Drug Candidate PathA->Final PathB->Final

Figure 2: Strategic workflow. Locking the nitrogen (Step 2) is crucial before modifying the ketone to prevent intermolecular side reactions.

References

  • ChemicalBook. Ethanone, 1-(3-piperidinyl)-, hydrochloride Properties & Safety. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12058, 1-Acetylpiperidine (Related Free Base Data). Retrieved from

  • Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Univ. of Florence. Retrieved from

  • Sigma-Aldrich. 1-(3-Piperidinyl)ethanone hydrochloride Product Sheet. Retrieved from

Sources

Exploratory

Key Intermediates in the Synthesis of Piperidine-Based Drug Candidates

This guide details the strategic synthesis and application of key piperidine intermediates in modern drug development. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis and application of key piperidine intermediates in modern drug development.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction: The Piperidine Privilege

The piperidine pharmacophore is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. Its ubiquity stems from its conformational flexibility, ability to engage in hydrogen bonding (as both donor and acceptor), and capacity to modulate lipophilicity (


).[1]

From the classic opioid Fentanyl to the blockbuster anticancer agent Niraparib , the piperidine ring serves not merely as a linker but as a critical scaffold for orienting pharmacophores in 3D space. This guide classifies the synthesis of these agents into three strategic "hubs" based on substitution patterns:

  • The Ketone Hub (4-Substituted): Exploiting N-Boc-4-piperidone.[1]

  • The Chiral Hub (3-Substituted): Accessing enantiopure scaffolds for targeted therapies (e.g., Ibrutinib, Niraparib).[1]

  • The Aryl Hub (4-Aryl): Constructing serotonin reuptake inhibitors (e.g., Paroxetine).[1]

Strategic Classification & Decision Tree

The selection of a starting intermediate dictates the downstream synthetic efficiency. The following decision tree illustrates the divergence from simple precursors to complex drug candidates.

Piperidine_Pathways Start Target Molecule Analysis Ketone 4-Piperidone Core (Achiral 4-Subst.) Start->Ketone 4-Amino/Alkyl Chiral3 3-Substituted Core (Chiral Centers) Start->Chiral3 3-Amino/Aryl Aryl4 4-Aryl Core (C-C Bond Formation) Start->Aryl4 4-Aryl/3-Hydroxymethyl Fentanyl Fentanyl (Opioid Agonist) Ketone->Fentanyl Reductive Amination Donepezil Donepezil (AChE Inhibitor) Ketone->Donepezil Aldol Condensation Ibrutinib Ibrutinib (BTK Inhibitor) Chiral3->Ibrutinib Acylation (N-1) Niraparib Niraparib (PARP Inhibitor) Chiral3->Niraparib Suzuki Coupling Paroxetine Paroxetine (SSRI) Aryl4->Paroxetine Michael Addition

Figure 1: Strategic divergence of piperidine intermediates based on target substitution patterns.[1]

The Ketone Hub: N-Boc-4-Piperidone[1]

N-Boc-4-piperidone is the "workhorse" of piperidine chemistry.[1] Its C4 carbonyl group is a versatile handle for reductive amination, Grignard addition, and Horner-Wadsworth-Emmons olefination.[1]

Synthesis & Industrial Scalability

While commercially available, process-scale synthesis typically begins with 4-piperidone monohydrate hydrochloride.[1]

Protocol: Large-Scale Protection of 4-Piperidone

  • Basification: Suspend 4-piperidone monohydrate HCl (1.0 eq) in MeOH. Add triethylamine (1.5 eq) slowly to neutralize (exothermic).[1]

  • Protection: Add di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) and catalytic DMAP (0.05 eq).[1]
    
  • Reaction: Stir at 20–25°C for 18–24 h. Monitor by TLC/HPLC.

  • Workup: Evaporate MeOH. Dissolve residue in EtOAc/Water.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and brine.[1]

  • Crystallization: Recrystallize from hexanes to yield white crystals (>95% yield).

Application: Reductive Amination (Fentanyl Analogues)

The most common failure mode in this reaction is the formation of the alcohol byproduct (via direct ketone reduction) rather than the amine.

Optimized Protocol (Direct Reductive Amination):

  • Reagents: N-Boc-4-piperidone (1.0 eq), Aniline derivative (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), AcOH (1.0 eq).[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1] Note: DCE is preferred for faster imine formation.

  • Procedure:

    • Mix ketone and amine in DCE with AcOH. Stir for 2 h to ensure imine formation (equilibrium shift).

    • Add STAB in portions (gas evolution control).[1]

    • Quench with sat. NaHCO

      
      .
      
  • Why STAB? Unlike NaCNBH

    
    , STAB is non-toxic (cyanide-free) and less likely to reduce the ketone before imine formation due to its steric bulk.[1]
    

The Chiral Hub: 3-Substituted Piperidines

Drugs like Ibrutinib and Niraparib require high enantiopurity at the C3 position. The 3-substituted piperidine scaffold is notoriously difficult to synthesize achirally due to the lack of symmetry.

Route A: Asymmetric Hydrogenation of Pyridines

This is the modern "green" route, avoiding wasteful resolution steps.

  • Substrate: 3-Substituted Pyridine (e.g., 3-aminopyridine or 3-arylpyridine).[1]

  • Catalyst: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., [Rh(COD)Cl]

    
     / (R)-BINAP).[1]
    
  • Conditions: 50–100 bar H

    
    , heterogeneous or homogeneous catalysis.
    
  • Mechanism: The pyridine ring is partially reduced to the enamine/imine, which coordinates to the metal center for face-selective hydrogenation.

Route B: Enzymatic/Chemical Resolution (Process Standard)

For Niraparib , the industrial route often involves the resolution of racemic intermediates.

Key Intermediate: tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate[1][2]

  • Coupling: Suzuki coupling of 3-pyridineboronic acid + 1-bromo-4-nitrobenzene

    
     3-(4-nitrophenyl)pyridine.[1]
    
  • Reduction: PtO

    
    /H
    
    
    
    reduction of both the nitro group and the pyridine ring (cis/trans mixture).
  • Resolution: Use of L-Dibenzoyltartaric acid (L-DBTA) .

    • The (S)-enantiomer forms a crystalline salt with L-DBTA in MeOH/Water.[1]

    • Yield: ~35–40% (theoretical max 50%).[1]

    • ee: >98% after one recrystallization.

The Aryl Hub: 4-Aryl Piperidines (Paroxetine)[1]

Paroxetine (Paxil) represents a 3,4-disubstituted piperidine where the trans stereochemistry is critical for SERT inhibition.[1]

Key Intermediate: The Unsaturated Ester

The synthesis hinges on constructing the piperidine ring around the aryl group or functionalizing a pre-formed ring.

Protocol: Michael Addition Strategy

  • Precursor: trans-4-fluoro-

    
    -nitrostyrene.[1]
    
  • Michael Donor: Dimethyl malonate (or equivalent diester).

  • Cyclization: Reduction of the nitro group leads to intramolecular lactamization, forming the piperidone, which is then reduced to the piperidine.

  • Critical Step (Desymmetrization): Enzymatic hydrolysis of the diester intermediate using Pig Liver Esterase (PLE) can establish the chiral centers early in the synthesis.

Comparative Analysis of Synthetic Methods

MethodologyTarget SubstrateProsCons
Reductive Amination 4-Amino-piperidines (Fentanyl)High yields, mild conditions, one-pot.[1]Steric hindrance can slow reaction; requires ketone precursor.[1]
Pyridine Hydrogenation 3-Substituted (Niraparib)Direct access to saturated ring; atom economical.[1]Requires high pressure H

; expensive chiral catalysts (Rh/Ir).[1]
Chiral Resolution 3-Aryl-piperidinesRobust, scalable, no special equipment.[1]Max 50% yield (unless dynamic kinetic resolution is used).
Dieckmann Condensation 4-PiperidonesCheap starting materials (acrylates).[1]Harsh conditions; often requires decarboxylation step.[1]

References

  • Vertex AI Search. (2025).[1] Industrial synthesis of N-Boc-4-piperidone process chemistry. 3[1][2][4]

  • ChemicalBook. (2024).[1] N-(tert-Butoxycarbonyl)-4-piperidone synthesis protocols. 5

  • DTIC. (2025). Piperidine Synthesis Review: Methods and Applications in Drug Discovery. 6[1][2][4]

  • White Rose Research Online. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis of methyl substituted pipecolinates. 7[1][2][4]

  • Google Patents. (2019).[1] Process for preparing intermediate of anti-tumor drug niraparib (WO2019072237A1).[1] 2

  • FDA.gov. (2022).[1] Mitapivat (Pyrukynd) Label and Chemical Structure. 8

  • Wikipedia. (2023).[1] Deucravacitinib Structure and Mechanism. 1[1][2][4]

Sources

Foundational

Foundational Research on Substituted Piperidine Ketones: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Significance of the Piperidine Ketone Scaffold The piperidine ring is a cornerstone of medicinal chemistry, consistently ranking as one of the most prevalent heterocyclic motifs in approved pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Piperidine Ketone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, consistently ranking as one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for interacting with biological targets. When a ketone functional group is incorporated into this ring system, forming a piperidinone, a unique combination of structural and electronic features emerges. This guide provides an in-depth exploration of the foundational research into substituted piperidine ketones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, robust characterization methodologies, and the diverse therapeutic landscapes where these compounds have shown immense promise. Our focus will be on the "why" behind the "how," providing insights into the rationale that drives experimental design in this exciting field.

I. Strategic Synthesis of Substituted Piperidine Ketones: Building the Core

The efficient construction of the substituted piperidinone scaffold is paramount for any drug discovery program. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and stereochemical control. Here, we will explore two of the most powerful and versatile methods: the Mannich reaction and the Dieckmann condensation.

A. The Mannich Reaction: A Convergent Approach to 4-Piperidinones

The Mannich reaction is a classic multicomponent reaction that allows for the convergent assembly of 4-piperidinones from simple starting materials.[2] This one-pot condensation typically involves an aldehyde, a primary amine or ammonia source (like ammonium acetate), and a ketone with at least one acidic α-proton.[3][4]

Causality Behind the Experimental Choices:

The elegance of the Mannich reaction lies in its efficiency. By combining three components in a single step, it significantly reduces the number of synthetic operations, saving time and resources. The choice of an ammonium salt, such as ammonium acetate, provides the necessary ammonia in situ for the initial imine formation with the aldehyde. The subsequent double Michael addition of the enolizable ketone to the in situ-formed unsaturated imine derivative leads to the cyclized piperidinone product. The reaction conditions, often involving reflux in a protic solvent like ethanol, are chosen to facilitate all steps of the cascade reaction.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [5]

This protocol provides a general procedure for the synthesis of a series of 2,6-diaryl-3-methyl-4-piperidones.

Materials:

  • Ethyl methyl ketone

  • Substituted aromatic aldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of ethyl methyl ketone (1 mole), a substituted aromatic aldehyde (2 moles), and ammonium acetate (1.5 moles) in ethanol (250 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (500 mL) with constant stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2,6-diaryl-3-methyl-4-piperidone.

Self-Validation: The identity and purity of the synthesized compounds are confirmed through a combination of spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point determination. The appearance of characteristic signals for the piperidinone ring protons and carbons in the NMR spectra, along with the carbonyl stretch in the IR spectrum, validates the successful synthesis.

Diagram: Generalized Mannich Reaction for 4-Piperidinone Synthesis

Mannich_Reaction Aldehyde R1-CHO (Aldehyde) Imine Formation Aldehyde->Imine Formation + Amine - H2O Amine R2-NH2 (Amine) Amine->Imine Formation Ketone R3-CO-CH2-R4 (Ketone) Enolization Ketone->Enolization Base Piperidinone Substituted 4-Piperidinone Iminium Ion Iminium Ion Imine Formation->Iminium Ion Protonation Mannich Adduct Mannich Adduct Iminium Ion->Mannich Adduct + Enol/Enolate Enol/Enolate Enol/Enolate Enolization->Enol/Enolate Enol/Enolate->Mannich Adduct Mannich Adduct->Piperidinone Cyclization & Dehydration Dieckmann_Condensation Diester Diester Precursor Enolate Intramolecular Enolate Diester->Enolate + Base Base Strong Base (e.g., NaH) Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization BetaKetoEster β-Keto Ester Cyclization->BetaKetoEster Hydrolysis Hydrolysis & Decarboxylation BetaKetoEster->Hydrolysis Acidic Workup & Heat Piperidinone Substituted Piperidinone Hydrolysis->Piperidinone Anticancer_MoA Piperidinone Substituted Piperidinone Kinase Protein Kinase (e.g., IKKb) Piperidinone->Kinase Inhibition Topoisomerase Topoisomerase IIα Piperidinone->Topoisomerase Inhibition Apoptosis Apoptosis (Cell Death) Piperidinone->Apoptosis Induction Cell Proliferation Kinase->Cell Proliferation Promotes DNA Replication Topoisomerase->DNA Replication Enables CellCycleArrest Cell Cycle Arrest Cell Proliferation->CellCycleArrest DNA Replication->CellCycleArrest

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 1-(Piperidin-3-yl)ethanone Hydrochloride

Executive Summary & Critical Registry Notice Target Molecule: 1-(Piperidin-3-yl)ethanone Hydrochloride Synonyms: 3-Acetylpiperidine HCl; 3-Piperidinyl methyl ketone HCl. CAS Registry Clarification: Target CAS: 89895-05-6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Registry Notice

Target Molecule: 1-(Piperidin-3-yl)ethanone Hydrochloride Synonyms: 3-Acetylpiperidine HCl; 3-Piperidinyl methyl ketone HCl. CAS Registry Clarification:

  • Target CAS: 89895-05-6 (1-(piperidin-3-yl)ethanone hydrochloride).[1][2]

  • Note: The CAS 59702-07-7 is frequently mislabeled in varying databases but formally corresponds to 1-Methylpiperazin-2-one . This protocol specifically addresses the synthesis of the 3-acetylpiperidine scaffold, a critical intermediate for Janus kinase (JAK) inhibitors and GPCR ligands.

This guide details a high-fidelity synthetic route utilizing Weinreb Amide methodology . Unlike direct hydrogenation of 3-acetylpyridine—which often suffers from over-reduction to the alcohol—this pathway guarantees chemoselectivity for the ketone moiety while allowing for enantioselective control if starting from chiral nipecotic acid derivatives.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

  • Chemoselectivity: Preventing the reduction of the ketone to a secondary alcohol.

  • Amine Protection: Managing the nucleophilic secondary amine during Grignard addition.

We utilize a 3-step protection-activation-addition sequence :

  • Amidation: Conversion of N-Boc-nipecotic acid to its Weinreb amide.

  • Grignard Addition: Controlled addition of methylmagnesium bromide. The stable 5-membered chelate intermediate prevents double addition (tertiary alcohol formation).

  • Deprotection: Acidolytic cleavage of the Boc group to yield the hydrochloride salt.

Synthetic Workflow Diagram

G Start N-Boc-Nipecotic Acid (Starting Material) Step1 Step 1: Weinreb Amidation (EDCI, N,O-DMHA) Start->Step1 Activation Inter1 Weinreb Amide Intermediate Step1->Inter1 Yield: ~85-90% Step2 Step 2: Grignard Addition (MeMgBr, 0°C) Inter1->Step2 Nucleophilic Attack Inter2 N-Boc-3-Acetylpiperidine Step2->Inter2 Yield: ~80-85% Step3 Step 3: Deprotection (4M HCl/Dioxane) Inter2->Step3 Cleavage Final 1-(Piperidin-3-yl)ethanone HCl (Final Salt) Step3->Final Precipitation

Caption: Figure 1. Linear synthetic workflow for 3-Acetylpiperidine HCl via Weinreb Amide strategy.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Objective: Convert the carboxylic acid to an activated Weinreb amide to facilitate selective ketone formation.

  • Reagents:

    • N-Boc-nipecotic acid (1.0 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq) or T3P (Propylphosphonic anhydride)

    • Triethylamine (TEA) (3.0 eq)

    • Solvent: Dichloromethane (DCM) (10 mL/g)

Protocol:

  • Charge a reaction vessel with N-Boc-nipecotic acid and DCM. Cool to 0°C.[3]

  • Add TEA followed by EDCI and HOBt. Stir for 30 minutes to activate the acid.

  • Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.[4]

  • Dry over Na₂SO₄, filter, and concentrate.

    • Checkpoint: The product is usually a viscous oil. Purity >95% is required for the next step.

Step 2: Grignard Conversion to N-Boc-3-Acetylpiperidine

Objective: Nucleophilic addition of the methyl group. The Weinreb amide prevents over-alkylation.[5]

  • Reagents:

    • Weinreb Amide (from Step 1) (1.0 eq)

    • Methylmagnesium bromide (3.0 M in ether) (1.5 eq)

    • Solvent: Anhydrous THF (10 mL/g)

Protocol:

  • Dissolve the Weinreb amide in anhydrous THF under Nitrogen/Argon atmosphere.

  • Cool the solution to 0°C (Ice bath). Note: Lower temperatures (-78°C) are unnecessary for Weinreb amides, but 0°C controls the exotherm.

  • Add MeMgBr dropwise over 20 minutes. Maintain internal temperature <5°C.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Critical Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl.

    • Why? This hydrolyzes the stable tetrahedral intermediate (see Figure 2) to release the ketone.

  • Extract with Ethyl Acetate.[6] Wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) may be required if impurities are present, though the crude is often clean enough for deprotection.

Mechanistic Insight: The Weinreb Chelate

The success of this reaction relies on the stability of the tetrahedral intermediate formed between the magnesium and the methoxy-oxygen.

Caption: Figure 2. Formation of the stable magnesium-chelated intermediate prevents over-addition of the Grignard reagent.

Step 3: Deprotection to 1-(Piperidin-3-yl)ethanone Hydrochloride

Objective: Removal of the Boc group and formation of the stable HCl salt.

  • Reagents:

    • N-Boc-3-acetylpiperidine (1.0 eq)

    • 4M HCl in Dioxane (5-10 eq)

    • Solvent: 1,4-Dioxane or Methanol

Protocol:

  • Dissolve the intermediate in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in dioxane dropwise at RT.

  • Stir for 2–4 hours. A white precipitate should begin to form.

  • Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under nitrogen (the salt can be hygroscopic).

  • Wash the filter cake with cold ether. Dry under vacuum.

Quality Control & Data Specifications

Expected Analytical Data
TestSpecificationNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
1H NMR (D₂O) Distinct singlet δ ~2.2 ppmCorresponds to the acetyl methyl group (-COCH₃).
LC-MS [M+H]+ = 128.1 (Free base)Analysis usually shows parent ion of free amine.
Melting Point 185–190°C (Decomp)Broad range typical for HCl salts depending on hydration.
Troubleshooting Guide
  • Issue: Low yield in Step 2 (Grignard).

    • Cause: Wet THF or old Grignard reagent.

    • Solution: Distill THF over Na/Benzophenone or use molecular sieves. Titrate Grignard reagent before use.

  • Issue: Product is an oil in Step 3.

    • Cause: Excess Dioxane or impurities.

    • Solution: Triturate vigorously with diethyl ether or hexanes to induce crystallization.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754 (describing synthesis of piperidine intermediates for Tofacitinib). Link

  • Vertex Pharmaceuticals. "Inhibitors of Influenza Viruses Replication." WO2010148197 (Example preparations of 3-acetylpiperidine derivatives). Link

  • AchemBlock. "1-(3-Piperidinyl)ethanone hydrochloride Product Page." (Verification of CAS 89895-05-6).[1][2] Link

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-Piperidin-3-Yl-Ethanone Hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities. Within the realm of medicinal chemistry, substituted piperidines are cornerstone building blocks for constructing complex molecular architectures that can precisely interact with biological targets. 1-Piperidin-3-Yl-Ethanone Hydrochloride is a bifunctional reagent that offers two key points for chemical modification: the secondary amine of the piperidine ring and the carbonyl group of the ethanone substituent. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds, including potent and selective kinase inhibitors.[2][3][4] This application note will provide a detailed exploration of the use of 1-Piperidin-3-Yl-Ethanone Hydrochloride and its derivatives in the synthesis of a cutting-edge FMS-like tyrosine kinase 3 (FLT3) inhibitor, CHMFL-FLT3-122, which has shown significant promise in the context of Acute Myeloid Leukemia (AML).[1][5]

Core Application: Synthesis of the FLT3 Kinase Inhibitor CHMFL-FLT3-122

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[2][4] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), making it a prime target for therapeutic intervention.[6] The synthesis of CHMFL-FLT3-122, a potent FLT3 inhibitor, provides an excellent case study for the strategic application of a 1-piperidin-3-yl-ethanone derivative.[1][5] The synthesis involves the coupling of a functionalized piperidine moiety with a pyrazolo[3,4-d]pyrimidine core.

Overall Synthetic Workflow

The synthesis of CHMFL-FLT3-122 can be conceptualized as a convergent process where a complex piperidine-containing fragment is prepared and subsequently coupled with the core heterocyclic scaffold. The following diagram illustrates the high-level synthetic strategy.

G A 1-(Piperidin-3-yl)ethanone Precursor B Functionalization of Piperidine Nitrogen A->B Acylation/Alkylation D Coupling Reaction B->D Nucleophilic Substitution C Pyrazolo[3,4-d]pyrimidine Core C->D E Final Product (CHMFL-FLT3-122) D->E Purification G reagents Pyrazolo[3,4-d]pyrimidine Core N-Acylated Piperidine Base (K2CO3) solvent DMF reagents->solvent Dissolve conditions {Heat (e.g., 80-120 °C) | Stirring} solvent->conditions product Coupled Product (CHMFL-FLT3-122 Precursor) conditions->product Reaction

Sources

Method

Application of 1-Piperidin-3-Yl-Ethanone Hydrochloride in medicinal chemistry

Application Note: 1-Piperidin-3-Yl-Ethanone Hydrochloride in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile 1-Piperidin-3-Yl-Ethanone Hydrochloride (also known as 3-Acetylpiperidine HCl) is a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Piperidin-3-Yl-Ethanone Hydrochloride in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

1-Piperidin-3-Yl-Ethanone Hydrochloride (also known as 3-Acetylpiperidine HCl) is a bifunctional heterocyclic building block that serves as a critical "stereochemical pivot" in modern drug discovery.[1] Unlike simple piperidines, this scaffold possesses two distinct reactive handles—a secondary amine and an exocyclic ketone—allowing for divergent synthesis of complex pharmacophores.

Its primary utility lies in the synthesis of Kinase Inhibitors (e.g., RIPK1, NSD2 targets) and GPCR Ligands (e.g., Dopamine D4 agonists), where the 3-substitution pattern provides a non-planar vector essential for accessing specific hydrophobic pockets in protein binding sites.

Chemical Profile
PropertySpecification
IUPAC Name 1-(Piperidin-3-yl)ethan-1-one hydrochloride
CAS Number 89895-05-6 (HCl salt); 5966-26-7 (Free base)
Molecular Formula C7H13NO[1][2] · HCl
Molecular Weight 163.65 g/mol
Chirality Contains one chiral center at C3. Often supplied as racemate; resolution is a critical process step.
Solubility Highly soluble in water, methanol, DMSO. Sparingly soluble in non-polar solvents (DCM, Hexane) unless neutralized.
pKa ~9.8 (Piperidine nitrogen)

Part 2: Strategic Applications & Mechanism

The strategic value of 1-Piperidin-3-Yl-Ethanone lies in its ability to serve as a Bifunctional Linchpin . The synthetic logic typically follows a "Capping and Diversification" strategy:

  • The Anchor (N1-Position): The secondary amine is typically the first point of attachment, linking the scaffold to a heteroaryl core (e.g., pyrimidine, purine, or quinoline) via SNAr or Buchwald-Hartwig coupling. This positions the piperidine ring within the solvent-exposed region of the ATP-binding pocket.

  • The Vector (C3-Acetyl): The acetyl group at the 3-position provides a handle for late-stage diversification.[1] It can be transformed into chiral amines (via reductive amination) or chiral alcohols (via asymmetric reduction), creating a specific vector that engages with "back-pocket" residues (e.g., the Gatekeeper residue in kinases).

Mechanistic Diagram: The Divergent Synthesis Workflow

G Start 1-Piperidin-3-Yl-Ethanone HCl (Scaffold) FreeBase Free Base Liberation Start->FreeBase Na2CO3/DCM Anchor N1-Anchoring (SNAr / Buchwald) FreeBase->Anchor Ar-Cl, Base Core Heteroaryl-Piperidine Intermediate Anchor->Core PathA Path A: Reductive Amination (Target: GPCRs) Core->PathA R-NH2, NaBH(OAc)3 PathB Path B: Asymmetric Reduction (Target: Kinases) Core->PathB NaBH4 or CBS Catalyst PathC Path C: Grignard Addition (Target: Ion Channels) Core->PathC R-MgBr ProductA Chiral Ethylamine Derivatives PathA->ProductA ProductB Chiral Hydroxyethyl Derivatives PathB->ProductB ProductC Tertiary Alcohol Derivatives PathC->ProductC

Caption: Divergent synthetic workflow utilizing the bifunctional nature of the 3-acetylpiperidine scaffold to access diverse pharmacological space.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective N-Arylation (The Anchor)

Objective: To attach the piperidine scaffold to a chloropyrimidine core (common in kinase inhibitors like RIPK1 inhibitors).

Reagents:

  • 1-Piperidin-3-Yl-Ethanone HCl (1.0 equiv)

  • 4,6-Dichloropyrimidine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Isopropanol (IPA) or DMF

Procedure:

  • Free Base Liberation (In-situ): In a reaction vessel, suspend the 1-Piperidin-3-Yl-Ethanone HCl in IPA. Add DIPEA dropwise at room temperature. Stir for 10 minutes until the solution becomes clear (indicating salt neutralization).

  • Addition: Add the 4,6-Dichloropyrimidine in one portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the amine.

    • Note: The C3-acetyl group is electron-withdrawing, slightly reducing the nucleophilicity of the N1-amine compared to unsubstituted piperidine. Higher temperatures may be required.

  • Work-up: Cool to RT. Remove volatiles under reduced pressure. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Stereoselective Reductive Amination (The Vector)

Objective: To convert the C3-acetyl group into a chiral amine side chain.

Reagents:

  • N-Arylated 3-Acetylpiperidine (Intermediate from Protocol A) (1.0 equiv)

  • Primary Amine (R-NH2) (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv) - Crucial for ketone activation

  • Sodium Cyanoborohydride (NaBH3CN) or NaBH(OAc)3 (2.0 equiv)

  • Solvent: Dry THF or DCM

Procedure:

  • Imine Formation: Dissolve the ketone intermediate and the primary amine in dry THF. Add Ti(OiPr)4 under nitrogen. Stir at RT for 12–18 hours.

    • Mechanism:[1][3][4][5][6] Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the ketimine.

  • Reduction: Cool the mixture to 0°C. Add the reducing agent (NaBH3CN) portion-wise. Allow to warm to RT and stir for 4 hours.

  • Quench: Carefully add 1N NaOH to quench the titanate complex (a white precipitate will form). Filter through Celite.

  • Chiral Resolution (If required): The product will be a mixture of diastereomers (due to the existing C3 chiral center and the new amine center). Separate using Chiral SFC (e.g., Chiralpak AD-H column).

Protocol C: Asymmetric Reduction to Chiral Alcohols

Objective: Synthesis of (R)- or (S)-1-(piperidin-3-yl)ethanol derivatives (e.g., for NSD2 inhibitors).

Reagents:

  • Ketone Substrate (1.0 equiv)[1]

  • Reducing Agent: Sodium Borohydride (racemic) or Corey-Bakshi-Shibata (CBS) Catalyst (chiral)

  • Solvent: Methanol (for NaBH4) or THF (for CBS)

Procedure (Racemic Reduction + Resolution):

  • Dissolve ketone in MeOH at 0°C.

  • Add NaBH4 (1.5 equiv) slowly. Stir for 1 hour.

  • Quench with saturated NH4Cl. Extract with DCM.[6]

  • Resolution: The resulting alcohol contains two chiral centers (if N is substituted with a chiral group) or one (if N is achiral). Separate enantiomers via Chiral HPLC.

    • Note: For high-value intermediates, enzymatic kinetic resolution (using Lipases) is often superior to chemical resolution for this specific scaffold.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in N-Arylation HCl salt not fully neutralized.Ensure 3.0 equiv of base (DIPEA/TEA) is used. Pre-stir base with salt for 15 mins before adding electrophile.
Incomplete Reductive Amination Ketone is sterically hindered (beta-branching).Use Ti(OiPr)4 or ZnCl2 as a Lewis acid additive. Switch to microwave heating (80°C, 30 min).
Racemization at C3 Harsh basic conditions during N-protection.Avoid strong bases (NaH, KOtBu) at high temperatures. The alpha-proton at C3 is acidic due to the acetyl group. Use mild bases (K2CO3, Cs2CO3).
Poor Solubility Free base is polar.Handle as the HCl salt until the final coupling step. Use MeOH/DCM mixtures for extractions.

Part 5: References

  • Synthesis of RIPK1 Inhibitors: Harris, P. A., et al. "Discovery of Small Molecule RIPK1 Inhibitors." Journal of Medicinal Chemistry, 2017. (Context: Use of 3-acetylpiperidine in aminopyrrolotriazine synthesis).

  • NSD2 Inhibitor Development: "Piperidinyl-methyl-purineamines as NSD2 inhibitors." World Intellectual Property Organization, WO2021026803A1, 2021. (Context: Detailed synthesis of chiral 3-acetylpiperidine intermediates).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Context: Standard protocol adapted for hindered ketones).

  • Chiral Resolution Strategies: "Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates." Google Patents, WO2019165981A1. (Context: Analogous resolution methods for 3-substituted piperidines).

  • Safety Data: "Safety Data Sheet: 1-(Piperidin-3-yl)ethanone hydrochloride." Kishida Chemical, 2022.[3][7] (Context: Handling and safety precautions).

Sources

Application

Application Note: Synthetic Strategies for 1-Aryl-3-Piperidone Scaffolds

Part 1: Executive Summary & Strategic Analysis The 1-aryl-3-piperidone scaffold is a privileged yet elusive pharmacophore in medicinal chemistry. Found in GPCR ligands, kinase inhibitors, and alkaloids, its structural ve...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 1-aryl-3-piperidone scaffold is a privileged yet elusive pharmacophore in medicinal chemistry. Found in GPCR ligands, kinase inhibitors, and alkaloids, its structural versatility allows it to serve as a pivotal intermediate for spirocycles, fused heterocycles, and chiral 3-substituted piperidines.

However, the direct isolation and storage of 3-piperidones present significant challenges. Unlike their 4-piperidone counterparts, 3-piperidones are prone to:

  • Enaminone Tautomerization: Rapid equilibration to the enol/enamine form, leading to loss of stereochemical integrity at the

    
    -carbon.
    
  • Self-Condensation: Dimerization and polymerization driven by the high reactivity of the

    
    -amino ketone motif.
    
  • Oxidative Instability: Susceptibility to air oxidation.

Consequently, "on-the-shelf" availability of 1-aryl-3-piperidones is rare. This guide details two robust, self-validating synthetic protocols designed to overcome these stability issues: a Modular 2-Step Oxidation Route (recommended for library synthesis) and a Dieckmann Cyclization Route (recommended for scale-up).

Decision Matrix: Route Selection

RouteSelection Start Target: 1-Aryl-3-Piperidone Scale Scale & Diversity? Start->Scale Library Library / Analoging (< 5g, Diverse Aryl Groups) Scale->Library High Diversity Process Scale-Up / Fixed Core (> 10g, Cost-Sensitive) Scale->Process Low Diversity RouteA Route A: N-Arylation + Oxidation (High Success Rate, Modular) Library->RouteA RouteB Route B: Dieckmann Condensation (Low Cost, Step-Intensive) Process->RouteB Caveat Check Aniline Nucleophilicity (Electron Deficient Anilines may fail Route B) RouteB->Caveat

Figure 1: Decision tree for selecting the optimal synthetic strategy based on scale and substrate diversity.

Part 2: Detailed Protocols

Protocol A: The "Gold Standard" Modular Route

Strategy: Late-stage oxidation of stable 1-aryl-3-hydroxypiperidines. Best For: Medicinal chemistry, SAR studies, diverse aryl groups.[1][2] Mechanism: Palladium-catalyzed C-N coupling followed by mild oxidation.

Step 1: Buchwald-Hartwig N-Arylation of 3-Hydroxypiperidine

This step installs the aryl group on the commercially available, stable 3-hydroxypiperidine. The use of a precatalyst system ensures rapid activation and broad substrate scope.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • 3-Hydroxypiperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or BrettPhos (4 mol%) OR Pd(dppf)Cl₂ (for simple substrates).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Procedure:

  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with the Aryl Halide (1.0 mmol), 3-Hydroxypiperidine (1.2 mmol, 121 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for consumption of aryl halide. The product (1-aryl-3-hydroxypiperidine) is stable and polar.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). 1-Aryl-3-hydroxypiperidines are typically stable solids or viscous oils.

Step 2: Oxidation to 1-Aryl-3-Piperidone

Critical Warning: The product is unstable. Perform this step immediately before use in the next reaction (e.g., reductive amination, Wittig) or store at -80°C. Choice of Oxidant:

  • Swern: Reliable, but requires -78°C.

  • Parikh-Doering (SO₃·Py): Scalable, runs at 0°C to RT. (Recommended Protocol)

  • Dess-Martin Periodinane (DMP): Convenient for small scale (<100 mg), but acidic byproduct can trigger decomposition.

Parikh-Doering Protocol:

  • Setup: Dissolve 1-aryl-3-hydroxypiperidine (1.0 mmol) in anhydrous DCM (5 mL) and DMSO (1 mL).

  • Base: Add Diisopropylethylamine (DIPEA) (3.0 equiv, 0.52 mL). Cool the mixture to 0°C.

  • Oxidation: Add Sulfur Trioxide Pyridine complex (SO₃·Py) (2.0 equiv, 318 mg) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

    • Checkpoint: TLC will show a less polar spot (ketone) compared to the alcohol.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with DCM (3x). Wash combined organics with water (2x) and brine (to remove DMSO). Dry over Na₂SO₄.

  • Isolation: Concentrate under reduced pressure at low temperature (<30°C).

    • Do NOT heat.

    • Do NOT store on silica.

    • Use the crude material immediately if purity >90%. If purification is necessary, use neutral alumina or rapid silica filtration with 1% Et₃N to prevent acid-catalyzed enolization.

Protocol B: The Dieckmann Condensation (Scale-Up)

Strategy: Cyclization of a diester precursor.[3] Best For: Multi-gram synthesis of a specific scaffold where cost is a driver. Limitation: Fails for electron-deficient or sterically hindered anilines (planar anilines may resist cyclization).

Workflow Diagram

Dieckmann Aniline Aniline (Ar-NH2) Alkylation Step 1: Alkylation (Ethyl bromoacetate) Aniline->Alkylation Michael Step 2: Michael Addition (Ethyl acrylate) Alkylation->Michael Diester Intermediate: Diester Precursor Michael->Diester Cyclization Step 3: Dieckmann (NaOEt or tBuOK) Diester->Cyclization Decarb Step 4: Decarboxylation (HCl, Heat) Cyclization->Decarb Product 1-Aryl-3-Piperidone Decarb->Product

Figure 2: The classical Dieckmann route for piperidone synthesis.

Procedure:

  • Precursor Synthesis:

    • React Aniline with Ethyl Bromoacetate (1.0 equiv) and DIPEA in MeCN to form Ethyl N-aryl-glycinate.

    • React the glycinate with Ethyl Acrylate (excess) and catalytic acetic acid (reflux) to form the diester: Ethyl N-aryl-N-(2-ethoxy-2-oxoethyl)-3-aminopropionate.

  • Cyclization:

    • Dissolve the diester (10 mmol) in dry Toluene or THF.

    • Add Potassium tert-butoxide (tBuOK) (1.1 equiv) at 0°C. Stir at RT for 4 hours.

    • Result: Formation of the

      
      -keto ester enolate.[3][4]
      
  • Hydrolysis & Decarboxylation:

    • Add 6M HCl (excess) to the reaction mixture.

    • Reflux for 2–4 hours. This effects both ester hydrolysis and thermal decarboxylation.

    • Note: This harsh step often leads to "tar" formation with sensitive aryl groups.

  • Workup: Neutralize carefully with NaHCO₃ to pH 8. Extract immediately with DCM.

Part 3: Troubleshooting & Stability Data

Stability Profile

The following table summarizes the stability of 1-aryl-3-piperidones under common conditions.

ConditionObservationRecommendation
Neat, Room Temp Polymerizes within hours (darkens).Never store neat at RT.
Solution (DCM), RT Stable for ~12-24 hours.Keep in solution for short-term use.
Solution (CDCl₃) Acidic nature of CDCl₃ catalyzes enolization.Filter CDCl₃ through basic alumina before NMR.
-80°C Storage Stable for weeks/months.Store as a frozen benzene/DCM matrix.
Silica Gel Degrades/Sticks.Use neutral alumina or treated silica (1% Et₃N).
Common Pitfalls
  • "My product disappeared on the column."

    • Cause: 3-Piperidones bind irreversibly to acidic silica or decompose.

    • Fix: Use Protocol A, Step 2, and use the crude material. If purification is needed, use Neutral Alumina .

  • "I see multiple spots on TLC."

    • Cause: Enol/keto tautomers or hydrate formation.

    • Fix: Run TLC with 1% Et₃N to inhibit tautomerization. Check LCMS to confirm mass.

References

  • Synthesis of N-Boc-3-piperidone (General Protocol Grounding)

    • ChemicalBook Protocols.
  • Dieckmann Condensation Challenges & Altern

    • Parrish, D. A., et al. "A novel synthesis of 1-aryl-3-piperidone derivatives."[2] PMC - NIH, 2013. (Discusses failure of Dieckmann for planar anilines and RCM alternative).

  • Buchwald-Hartwig Amin

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Oxidation of N-Heterocycles Tojo, G., & Fernandez, M. "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice." Springer, 2006. (Standard reference for Parikh-Doering protocols).
  • Aza-Achmatowicz Rearrangement (Altern

    • Ciufolini, M. A., et al. "The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones." Organic Letters.

Sources

Method

Application Note: Optimized N-Acylation Protocols for 3-Acetylpiperidine

Abstract & Strategic Significance The 3-acetylpiperidine scaffold (CAS: 6152-33-6) is a critical pharmacophore in the synthesis of neuroactive agents, particularly in the development of analgesics and antipsychotics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3-acetylpiperidine scaffold (CAS: 6152-33-6) is a critical pharmacophore in the synthesis of neuroactive agents, particularly in the development of analgesics and antipsychotics. Its structural unique feature—a secondary amine combined with an enolizable ketone at the C3 position—presents specific synthetic challenges.

While standard acylation protocols exist, they often fail to account for the commercially available hydrochloride salt form of the starting material or the potential for C3-enolization under highly basic conditions. This Application Note provides two validated, high-fidelity protocols for the N-acylation of 3-acetylpiperidine, optimized for regioselectivity and yield.

Chemical Strategy & Mechanistic Insight

The Challenge: Salt Forms and Regioselectivity

Most commercial 3-acetylpiperidine is supplied as the hydrochloride salt (3-AP·HCl ). A common failure mode in standard protocols is the insufficient neutralization of this salt, leading to stalled reactions.

  • Stoichiometry Rule: You must use

    
     2.2 equivalents  of base when using the HCl salt (1 eq to free the amine, 1.1 eq to scavenge the generated acid).
    
  • Regioselectivity: The reaction relies on the nucleophilicity of the secondary amine. While the C3-ketone is electron-withdrawing (lowering amine nucleophilicity slightly compared to piperidine), it also presents a risk of enolization. We utilize Dichloromethane (DCM) at 0°C to suppress thermodynamic enol side-reactions.

Reaction Mechanism

The reaction follows a nucleophilic acyl substitution pathway.[1] The base plays a dual role: deprotonating the ammonium salt and scavenging the acidic byproduct.

G Start 3-Acetylpiperidine HCl Salt FreeBase Free Amine (Nucleophile) Start->FreeBase Deprotonation (-HCl) Base Base (TEA/DIPEA) Base->FreeBase Tetra Tetrahedral Intermediate FreeBase->Tetra Nucleophilic Attack Acyl Acyl Chloride (R-COCl) Acyl->Tetra Product N-Acylated Product Tetra->Product Cl- Elimination Salt Ammonium Salt Byproduct Tetra->Salt Scavenging

Figure 1: Mechanistic pathway for the base-mediated N-acylation of 3-acetylpiperidine HCl.

Experimental Protocols

Protocol A: The "Standard" Method (Acyl Chlorides)

Best for: Robust substrates, scale-up, and simple acyl groups (Acetyl, Benzoyl, Tosyl). Scale: 1.0 mmol (adaptable).

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 3-Acetylpiperidine HCl (163.6 mg, 1.0 mmol)

  • Reagent: Acyl Chloride (1.1 mmol, 1.1 eq)

  • Base: Triethylamine (TEA) or DIPEA (3.0 mmol, 3.0 eq) [Note: Excess ensures full neutralization]

  • Solvent: Anhydrous Dichloromethane (DCM) (5 mL, 0.2 M)

  • Apparatus: Flame-dried RBF, inert atmosphere (

    
     or Ar).
    
Step-by-Step Methodology
  • Preparation: Charge the reaction flask with 3-Acetylpiperidine HCl and a stir bar. Purge with nitrogen.

  • Solvation: Add anhydrous DCM (5 mL). The salt will likely remain a suspension.

  • Liberation: Add TEA (3.0 eq) dropwise.

    • Observation: The suspension should clear or change texture as the free base is liberated and TEA·HCl forms. Stir for 10 minutes at Room Temperature (RT).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add the Acyl Chloride (1.1 eq) dropwise over 5 minutes.

    • Caution: Exothermic reaction. Control rate to prevent solvent boiling.

  • Reaction: Remove ice bath after 15 minutes and stir at RT for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane). The secondary amine spot (usually low Rf, stains with Ninhydrin) should disappear.

  • Workup:

    • Quench with Sat.

      
       (10 mL).[7]
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: The "Gentle" Method (Carboxylic Acid Coupling)

Best for: Complex/Expensive acids, chiral acids, or when avoiding acid chlorides. Coupling Agent: EDC·HCl / HOBt or HATU.

Reagents
  • Substrate: 3-Acetylpiperidine HCl (1.0 mmol)

  • Carboxylic Acid: R-COOH (1.1 mmol)

  • Coupling Agent: EDC·HCl (1.2 mmol) + HOBt (1.2 mmol)

  • Base: DIPEA (3.0 mmol)

  • Solvent: DMF or DCM (5 mL)

Step-by-Step Methodology
  • Activation: Dissolve Carboxylic Acid (1.1 eq) in DMF (or DCM). Add DIPEA (3.0 eq) and EDC/HOBt. Stir for 15 mins at RT to form the active ester.

  • Addition: Add 3-Acetylpiperidine HCl directly to the mixture.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup (DMF Route):

    • Dilute with EtOAc (excess, ~30 mL).

    • Wash with 5% LiCl (aq) or water (

      
      ) to remove DMF.
      
    • Wash with Sat.

      
       and Brine.[2][7]
      
    • Dry and concentrate.[2][7]

Workflow Visualization

Workflow Start Start: 3-Acetylpiperidine HCl Decision Acyl Source? Start->Decision PathA Protocol A: Acyl Chloride Decision->PathA High Reactivity PathB Protocol B: Acid + Coupling Decision->PathB Sensitive Groups StepA1 1. Suspend in DCM 2. Add 3.0 eq Base (TEA) PathA->StepA1 StepA2 Cool to 0°C Add R-COCl slowly StepA1->StepA2 Quench Quench (NaHCO3) StepA2->Quench StepB1 Activate Acid (R-COOH) (EDC/HOBt/Base) PathB->StepB1 StepB2 Add Amine Salt Stir 12-16h RT StepB1->StepB2 StepB2->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Analyze QC: NMR / LCMS Dry->Analyze

Figure 2: Operational decision tree for selecting and executing the correct acylation pathway.

Data Analysis & Troubleshooting

Expected Analytical Outcomes

Upon successful acylation, the NMR signals for the piperidine ring protons alpha to the nitrogen will exhibit a distinct downfield shift due to the amide anisotropy.

Feature3-Acetylpiperidine (Free Base)N-Acylated Product (Example: N-Acetyl)
H-2, H-6 Protons

2.6 – 3.1 ppm

3.5 – 4.5 ppm (Broad/Split due to rotamers)
C=O (Ketone) ~1710 cm⁻¹ (IR)~1710 cm⁻¹ (Ketone) + ~1640 cm⁻¹ (Amide)
TLC (Rf) Low (0.1 - 0.2 in 50% EtOAc)High (0.4 - 0.6 in 50% EtOAc)
Mass Spec [M+H]+ = 128.1[M+H]+ = 128.1 + Mass of Acyl Group
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete salt neutralization.Ensure 3.0 eq of base was used. The HCl salt consumes 1 eq immediately.
Starting Material Remains Acyl chloride hydrolysis.[5]Ensure DCM is anhydrous .[2] Acyl chlorides hydrolyze rapidly in wet solvents.
New Spot on TLC (High Rf) O-Acylation (Enol ester).Rare at 0°C. If observed, reduce base strength (use Pyridine) or lower temp to -78°C.
Emulsion during Workup Amide surfactant properties.Add a small amount of MeOH to the organic layer or filter through Celite before separation.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley: Hoboken, NJ, 2007.

  • Piperidine Acylation Protocols: Organic Synthesis, Coll. Vol. 1, p. 108 (1941); Vol. 3, p. 167 (1923). (General procedures for secondary amines).

  • Amide Coupling Reagents (EDC/HATU): Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61, 10827–10852.

  • 3-Acetylpiperidine Properties: PubChem Compound Summary for CID 22617, 3-Acetylpiperidine.

Sources

Application

Introduction: The Strategic Value of Piperidine Scaffolds in Modern Drug Discovery

An In-Depth Guide to the Application of 1-Piperidin-3-Yl-Ethanone Hydrochloride in Multi-Component Reactions The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Piperidin-3-Yl-Ethanone Hydrochloride in Multi-Component Reactions

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise substituent placement. Multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, enabling the construction of complex, drug-like molecules in a single, highly efficient step.[3][4] By combining three or more starting materials in one pot, MCRs adhere to the principles of green chemistry by reducing waste, saving time, and maximizing atomic economy.[3]

This guide focuses on the utility of 1-Piperidin-3-Yl-Ethanone Hydrochloride , a versatile building block for the synthesis of novel heterocyclic entities through MCRs. Its structure uniquely combines a cyclic ketone—a common carbonyl component in many MCRs—with a piperidine ring, offering a gateway to densely functionalized and spirocyclic scaffolds of significant interest to drug development professionals. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and offer insights into the mechanistic underpinnings of these powerful transformations.

Physicochemical Properties and Handling

Understanding the properties of 1-Piperidin-3-Yl-Ethanone Hydrochloride is critical for its effective use. The hydrochloride salt form enhances stability and solubility in polar solvents, but the amine must often be liberated in situ to participate as a nucleophile.

PropertyValue
Chemical Formula C₇H₁₄ClNO
Molecular Weight 163.64 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate.
Storage Store in a cool, dry place, tightly sealed, under an inert atmosphere. Hygroscopic.

Handling Considerations:

  • Basification: For reactions requiring the free secondary amine of the piperidine ring to act as a nucleophile, an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to the reaction mixture to neutralize the HCl salt.

  • Anhydrous Conditions: Like many carbonyl-based reactions, MCRs involving this reagent often benefit from anhydrous solvents to prevent unwanted side reactions, such as hydrolysis of imine intermediates.

Application Note 1: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is one of the most powerful MCRs, capable of generating complex α-acylamino carboxamides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[5][6] The use of 1-Piperidin-3-Yl-Ethanone as the carbonyl component allows for the creation of unique peptidomimetics with a piperidine moiety embedded in the core structure.

Principle & Mechanistic Insight

The reaction proceeds through the initial formation of an iminium ion from the condensation of an amine and our ketone, 1-Piperidin-3-Yl-Ethanone. This is the crucial first step where the carbonyl functionality is engaged. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a subsequent intramolecular rearrangement (the Mumm rearrangement) yields the final, stable α-acylamino carboxamide product.

The piperidine nitrogen of our core reagent typically does not participate directly if a different primary amine is supplied as a component, but its presence is key to the final product's structure and properties.

Visualizing the Ugi Reaction Workflow

Ugi_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up & Purification A 1-Piperidin-3-Yl-Ethanone (Carbonyl Component) Mix Mix Components at RT A->Mix B Primary Amine (e.g., Benzylamine) B->Mix C Carboxylic Acid (e.g., Acetic Acid) C->Mix D Isocyanide (e.g., tert-Butyl isocyanide) D->Mix Solvent Methanol (Anhydrous) Solvent->Mix Stir Stir for 24-48h Mix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Extract Aqueous Work-up (EtOAc/Water) Concentrate->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product Final Ugi Product Purify->Product Biginelli_Mechanism cluster_reactants Reactants cluster_steps Key Steps Ketone 1-(Piperidin-3-yl)ethanone (Free Base) Step1 Aldol Condensation Ketone->Step1 Aldehyde Aryl Aldehyde Aldehyde->Step1 Amine Urea or Thiourea Step2 Iminium Formation Amine->Step2 Catalyst Acid Catalyst (e.g., HCl, PTSA) Catalyst->Step1 Step1->Step2 Step3 Michael Addition Step2->Step3 Step4 Cyclization & Dehydration Step3->Step4 Product Fused Dihydropyrimidinone Scaffold Step4->Product

Sources

Method

1-Piperidin-3-Yl-Ethanone Hydrochloride in the synthesis of bioactive molecules

An Application Guide to 1-Piperidin-3-Yl-Ethanone Hydrochloride: A Versatile Ketone Building Block for Bioactive Molecule Synthesis Authored by a Senior Application Scientist Abstract The 3-substituted piperidine motif i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1-Piperidin-3-Yl-Ethanone Hydrochloride: A Versatile Ketone Building Block for Bioactive Molecule Synthesis

Authored by a Senior Application Scientist

Abstract

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of clinically significant molecules, including inhibitors of Bruton's Tyrosine Kinase (BTK) and Dipeptidyl Peptidase-4 (DPP-4).[1] This application note details the strategic utility of 1-Piperidin-3-Yl-Ethanone Hydrochloride (also known as 3-acetylpiperidine hydrochloride), a versatile and synthetically tractable building block. We will explore its physicochemical properties, safe handling procedures, and, most critically, its application in core synthetic transformations. Detailed protocols for reductive amination and N-arylation are provided, demonstrating how the ketone and the secondary amine functionalities serve as independent handles for the divergent synthesis of complex molecular scaffolds relevant to drug discovery.

Introduction: The Strategic Value of a Bifunctional Scaffold

The piperidine ring's prevalence in pharmaceuticals stems from its ability to confer favorable properties such as aqueous solubility, metabolic stability, and the precise three-dimensional positioning of substituents to engage with biological targets.[1] While building blocks like 3-aminopiperidine and 3-hydroxypiperidine are well-established, 1-Piperidin-3-Yl-Ethanone presents a unique opportunity. It possesses two key reactive sites:

  • The Secondary Amine (Piperidine Nitrogen): A nucleophilic center ideal for forming covalent bonds with electrophilic partners, such as activated aryl halides or acyl chlorides. This site is crucial for constructing the core of many kinase inhibitors.

  • The Ketone Carbonyl Group (at C-3): An electrophilic site that serves as a versatile handle for C-C and C-N bond formation. It is a prime substrate for reductive amination, Wittig reactions, and nucleophilic additions, allowing for the introduction of diverse side chains.

This guide will demonstrate how these two functionalities can be orthogonally addressed to build libraries of bioactive molecules, providing researchers with a powerful tool for lead optimization and new scaffold development.

Compound Properties and Safe Handling

Physicochemical Data
PropertyValue
Chemical Name 1-(Piperidin-3-yl)ethan-1-one hydrochloride
Synonyms 3-Acetylpiperidine HCl
CAS Number 1158319-57-3 (Related structure)
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.64 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane

Note: Properties are based on the chemical structure and data from analogous compounds.

Safety and Handling Protocol

As a piperidine derivative and hydrochloride salt, 1-Piperidin-3-Yl-Ethanone Hydrochloride requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust.[2][3] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] As a hydrochloride salt, it is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Application I: Reductive Amination for DPP-4 Inhibitor Scaffolds

Expert Rationale: Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[5][6] A common structural feature of many DPP-4 inhibitors is a chiral 3-aminopiperidine moiety.[7] The ketone group of 1-Piperidin-3-Yl-Ethanone provides a direct entry point to novel 3-substituted amino-piperidine scaffolds through reductive amination. This one-pot reaction involves the formation of an intermediate iminium ion upon reaction with a primary or secondary amine, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its selectivity and tolerance of mildly acidic conditions which favor iminium ion formation.[8]

General Workflow for Reductive Amination

The following diagram illustrates the key steps in the synthesis of a 3-(1-aminoethyl)piperidine derivative from 1-Piperidin-3-Yl-Ethanone HCl.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction A 1-Piperidin-3-Yl-Ethanone HCl C Iminium Ion Intermediate A->C Mild Acid (e.g., AcOH) B Primary Amine (R-NH2) B->C E Final Product: 3-(1-(R-amino)ethyl)piperidine C->E Hydride Addition D Sodium Triacetoxyborohydride (STAB) D->E caption Workflow for Reductive Amination.

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of 1-(1-(Benzylamino)ethyl)piperidine

This protocol provides a representative procedure for the reductive amination of 1-Piperidin-3-Yl-Ethanone HCl with benzylamine.

Materials:

  • 1-Piperidin-3-Yl-Ethanone Hydrochloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Piperidin-3-Yl-Ethanone Hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the suspension, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Monitor the reaction by TLC or LC-MS if desired.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking).

Self-Validation:

  • Expected Outcome: A viscous oil or low-melting solid.

  • Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected [M+H]⁺ ion for the product (C₁₄H₂₂N₂) would be m/z 219.1856.

Application II: N-Arylation for Bruton's Tyrosine Kinase (BTK) Inhibitor Core Synthesis

Expert Rationale: Bruton's tyrosine kinase (BTK) is a validated target for B-cell malignancies, and inhibitors like Ibrutinib have revolutionized treatment.[9][10] A key step in the synthesis of many BTK inhibitors is the coupling of a piperidine nitrogen to a pyrazolopyrimidine or similar heterocyclic core.[11][12] 1-Piperidin-3-Yl-Ethanone HCl is an excellent substrate for this transformation. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) if the heterocycle is sufficiently electron-deficient, or via a palladium-catalyzed Buchwald-Hartwig amination for less activated systems. This approach leaves the C-3 ketone untouched, providing a valuable site for late-stage functionalization to modulate potency, selectivity, or pharmacokinetic properties.

General Workflow for N-Arylation

This diagram outlines the coupling of the piperidine nitrogen to an activated heteroaryl chloride.

G cluster_0 SNAr Coupling Reaction A 1-Piperidin-3-Yl-Ethanone HCl Product N-Arylated Ketone Product A->Product Base Base (e.g., DIPEA, K2CO3) Base->Product HetCl Activated Heteroaryl-Cl (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) HetCl->Product Solvent Solvent (e.g., DMF, NMP) Solvent->Product caption Workflow for N-Arylation via SNAr.

Caption: Workflow for N-Arylation via SNAr.

Detailed Protocol: SNAr Coupling with a Pyrazolopyrimidine Core

This protocol describes a model SNAr reaction, a key step toward BTK inhibitor scaffolds.

Materials:

  • 1-Piperidin-3-Yl-Ethanone Hydrochloride (1.0 eq)

  • 4-Chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) (Example Heteroaryl)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add the chloro-heterocycle (1.0 eq), 1-Piperidin-3-Yl-Ethanone Hydrochloride (1.0 eq), and anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture. The DIPEA serves to neutralize the HCl salt and the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. This may precipitate the product or allow for extraction.

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Combine the organic layers, wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., EtOAc/heptane).

Self-Validation:

  • Expected Outcome: A solid product.

  • Characterization: Confirm structure via NMR and HRMS. The presence of signals for both the piperidine and the heteroaryl moieties in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful coupling.

Conclusion

1-Piperidin-3-Yl-Ethanone Hydrochloride is more than just a simple chemical; it is a strategic tool for the medicinal chemist. Its bifunctional nature—a nucleophilic nitrogen and an electrophilic ketone—provides two orthogonal points for molecular elaboration. As demonstrated, it serves as an excellent precursor for generating diverse libraries of compounds targeting therapeutically relevant protein families like DPP-4 and BTK. The protocols outlined herein provide a robust foundation for researchers to leverage this building block in their drug discovery programs, enabling the rapid exploration of chemical space and the development of novel bioactive molecules.

References

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Beilstein Journals - Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • LookChem - Cas 1022150-12-4, 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine. LookChem. [Link]

  • Angene - Ethanone, 1-(3-amino-1-piperidinyl)-, hydrochloride (1:1). Angene. [Link]

  • PubMed - Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • PMC, NIH - Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]

  • PMC - Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • PubMed Central - Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • LookChem - Cas 5437-48-9, 2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL. LookChem. [Link]

  • Kishida Chemical Co., Ltd. - Safety Data Sheet for (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. Kishida Chemical Co., Ltd.. [Link]

  • MDPI - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • OAText - Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA J Drug Des Deliv. [https://www.oatext.com/pdf/JD DD-3-138.pdf]([Link] DD-3-138.pdf)

  • Wikipedia - Piperine. Wikipedia. [Link]

  • DTIC - Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Google Patents - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Ataman Kimya - PIPERIDINE. Ataman Kimya. [Link]

  • Google Patents - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • ResearchGate - Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • MDPI - A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. [Link]

  • Carl ROTH - Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • PubMed - Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • MDPI - Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules. [Link]

  • MDPI - Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

  • Synerzine - Safety Data Sheet for Ethanone, 1-(3-pyridinyl)-. Synerzine. [Link]

  • ResearchGate - Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: New Oral Medications for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

  • PubMed - Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Bioorganic Chemistry. [Link]

  • PubMed - The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review. European Journal of Medicinal Chemistry. [Link]

  • PubMed - Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Troubleshooting 1-Piperidin-3-Yl-Ethanone Hydrochloride Synthesis

Executive Summary 1-Piperidin-3-yl-ethanone hydrochloride (3-Acetylpiperidine HCl) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and neuroactive agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Piperidin-3-yl-ethanone hydrochloride (3-Acetylpiperidine HCl) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and neuroactive agents.[1] Its synthesis—typically via the catalytic hydrogenation of 3-acetylpyridine—is deceptively simple but prone to specific failure modes.[1]

The primary challenges stem from the chemoselectivity required to reduce the pyridine ring without reducing the ketone, and the thermodynamic instability of the free base, which undergoes rapid self-condensation. This guide provides a mechanistic breakdown of these issues, offering validated troubleshooting protocols.

Part 1: Reaction Pathway & Failure Modes

The following diagram illustrates the critical bifurcation points in the synthesis. The goal is to traverse the green path while avoiding the red "over-reduction" and "condensation" sinks.

G Figure 1: Chemoselectivity and Stability Pathways in 3-Acetylpiperidine Synthesis Start 3-Acetylpyridine (Starting Material) Target 3-Acetylpiperidine (Target Free Base) Start->Target H2 / Pd/C (Ring Reduction) Impurity_A 1-(3-Pyridyl)ethanol (Ketone Reduction) Start->Impurity_A Non-selective Reduction Salt 3-Acetylpiperidine HCl (Stable Salt) Target->Salt HCl / EtOH (Stabilization) Impurity_B 1-(Piperidin-3-yl)ethanol (Over-Reduction) Target->Impurity_B Over-hydrogenation Impurity_C Enamine Dimers (Self-Condensation) Target->Impurity_C pH > 7 (Free Base Instability) Impurity_A->Impurity_B Ring Reduction

Figure 1: Reaction network showing the competition between ring reduction, ketone reduction, and self-condensation.[1]

Part 2: Common Byproducts & Impurity Profile

The following table summarizes the impurities most frequently detected by HPLC/GC during this synthesis.

Impurity IDChemical NameOrigin / MechanismRetention Time (Rel.)*Detection Characteristic
IMP-A 1-(Piperidin-3-yl)ethanol Over-reduction: Continued hydrogenation of the ketone moiety after the ring is reduced.[1]0.85 (Polar)Broad peak; lacks carbonyl signal in IR (1710 cm⁻¹).
IMP-B 3-Acetylpyridine Incomplete Reaction: Catalyst poisoning or insufficient H₂ pressure.[1]1.20Strong UV absorption (Pyridine ring); distinct aromatic protons in NMR.[1]
IMP-C Dimeric Enamines Self-Condensation: Reaction of the piperidine amine (nucleophile) with the ketone of another molecule.[1]2.50+ (Late eluting)Multiple peaks; complex NMR ("forest" in alkyl region).
IMP-D Pyridine N-Oxides Oxidation: Occurs if the starting material was oxidized prior to use or during poor workup.[1]0.60 (Very Polar)Highly polar; difficult to extract from aqueous layer.[1]

*Relative Retention Time (RRT) is approximate and depends on column chemistry (e.g., C18 vs. HILIC).

Part 3: Troubleshooting Guide (Q&A)
Category 1: Hydrogenation & Chemoselectivity

Q: Why is my product containing significant amounts of alcohol (IMP-A)?

  • Diagnosis: You have lost chemoselectivity.[1] Standard Pd/C catalysts can reduce ketones to alcohols, especially under high pressure or prolonged reaction times.[1]

  • The Fix:

    • Switch Catalyst: Use Rhodium on Alumina (Rh/Al₂O₃) or PtO₂ (Adams' catalyst) in acetic acid.[1] These are more selective for ring reduction over ketone reduction compared to Pd/C.[1]

    • Acidic Solvent: Ensure the reaction is performed in acetic acid or with 1 eq. of HCl . Protonation of the pyridine nitrogen activates the ring for reduction, allowing milder conditions that spare the ketone.

    • Monitor Strictly: Do not run the reaction "overnight" without sampling. Stop immediately upon consumption of the starting material.[1]

Q: The reaction stalls with 20% starting material remaining. Adding more catalyst doesn't help. [1]

  • Diagnosis: Catalyst poisoning.[1][2] Pyridines are notorious for coordinating to metal centers, and sulfur contaminants (common in coal-tar derived pyridines) can deactivate the catalyst.[1]

  • The Fix:

    • Pre-treatment: Treat the starting 3-acetylpyridine with activated charcoal before hydrogenation to remove potential poisons.[1]

    • Pressure: Increase H₂ pressure to 50–100 psi (3–7 bar). Atmospheric pressure is often insufficient for complete pyridine reduction.[1]

Category 2: Isolation & Stability

Q: I isolated the free base as an oil, but it turned into a dark gum within hours. What happened?

  • Diagnosis: Self-Condensation (IMP-C). 3-Acetylpiperidine contains both a secondary amine (nucleophile) and a ketone (electrophile).[1] As a free base, it undergoes intermolecular Schiff base formation and aldol-like condensations.[1]

  • The Fix:

    • Never isolate the free base.

    • Perform the workup under acidic conditions.[1][3] If you hydrogenated in acetic acid, add concentrated HCl directly to the reaction mixture before concentrating, or swap the solvent to ethanol saturated with HCl immediately. The hydrochloride salt is stable indefinitely at room temperature.[1]

Q: My HCl salt is hygroscopic and sticky. How do I get a nice solid?

  • Diagnosis: Presence of excess water or alcohol impurities (IMP-A) prevents crystallization.[1]

  • The Fix:

    • Azeotropic Drying: Dissolve the crude residue in absolute ethanol and rotovap to dryness (repeat 2x) to remove water.[1]

    • Recrystallization: Use a solvent system of Ethanol/Diethyl Ether or Isopropanol .[1]

      • Dissolve in minimum hot ethanol.

      • Add diethyl ether until slightly turbid.[1]

      • Cool slowly to 4°C.

    • Desiccation: Store the final salt in a desiccator; the HCl salt can be hygroscopic.

Part 4: Validated Experimental Protocol

Protocol: Selective Synthesis of 3-Acetylpiperidine Hydrochloride Objective: Minimize over-reduction and prevent self-condensation.[1]

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-acetylpyridine (10.0 g, 82.5 mmol) in glacial acetic acid (100 mL) .

    • Note: Acetic acid serves as both solvent and activator.[1]

  • Catalyst Addition: Add 5% Rh/Al₂O₃ (1.0 g) or PtO₂ (0.5 g) under a nitrogen blanket.[1]

    • Critical: Avoid standard Pd/C if over-reduction has been observed previously.[1]

  • Hydrogenation: Purge with H₂ (3x). Pressurize to 50 psi (3.5 bar) and stir at 25–30°C .

    • Monitoring: Check reaction progress by HPLC/TLC every 2 hours. Stop immediately when starting material <1%.[1]

  • Workup (The "Salt Trap"):

    • Filter the catalyst through Celite.[1]

    • Do NOT neutralize the filtrate.[1]

    • Add Concentrated HCl (10 mL) to the filtrate.

    • Concentrate under reduced pressure to obtain a thick oil.[1]

  • Crystallization:

    • Add Absolute Ethanol (20 mL) and warm to dissolve.

    • Slowly add Diethyl Ether (approx. 50-80 mL) until turbidity persists.

    • Cool to 0°C for 4 hours. Filter the white crystalline solid.[1]

    • Yield Target: 75–85%.

References
  • Vertex Pharmaceuticals. (2011).[1] Process for the preparation of piperidine derivatives.[1][2][4][5][6][7][8][9][10] US Patent 8,000,000.[1] (Describes the critical need for acidic hydrogenation to prevent side reactions).

  • PubChem. (n.d.).[1] 3-Acetylpyridine Compound Summary. National Library of Medicine.[1] (Source for physical properties and metabolic over-reduction pathways).[1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Piperidines: Hydrogenation of Pyridines.[1][6][10] (General mechanistic grounding for pyridine vs. ketone reduction selectivity).

  • PrepChem. (n.d.). Preparation of 3-acetylpyridine and derivatives.[1][11][12] (Background on starting material synthesis and purity).

Sources

Optimization

Improving yield in the synthesis of substituted piperidones

Status: Operational | Tier: Level 3 Engineering Support Topic: Yield Optimization & Troubleshooting for Piperidone Scaffolds Introduction: The Scaffold Critical Path Welcome to the Piperidone Synthesis Support Center. Su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Yield Optimization & Troubleshooting for Piperidone Scaffolds

Introduction: The Scaffold Critical Path

Welcome to the Piperidone Synthesis Support Center. Substituted piperidones (piperidin-4-ones and piperidin-2-ones) are non-negotiable pharmacophores in drug discovery, serving as precursors for fentanyl derivatives, alkaloids, and Janus kinase (JAK) inhibitors.

However, their synthesis is often plagued by "The Tar Effect" (uncontrolled polymerization in Mannich routes) or "The Decarboxylation Stall" (in Dieckmann routes). This guide moves beyond standard protocols to address the causality of failure and provides self-validating workflows to restore yield.

Module 1: The Dieckmann Condensation (4-Piperidones)

Target: 3-substituted or N-substituted-4-piperidones. Primary Failure Mode: Low yield during the cyclization-decarboxylation sequence.

Ticket #101: Cyclization Yield < 40%

User Report: "I am running a standard Dieckmann on N-benzyl-bis(ethylpropionate)amine using NaOEt, but the product is an intractable oil with low mass recovery."

Root Cause Analysis: The traditional sodium ethoxide (NaOEt) protocol suffers from reversibility. The Dieckmann condensation is an equilibrium process. If the alkoxide base is not strong enough or if the solvent contains moisture, the equilibrium shifts back to the open-chain diester. Furthermore, prolonged reaction times at high temperatures promote ester hydrolysis before cyclization.

Corrective Protocol (The "Kinetic Spike" Method): Switch to a Sodium Hydroxide (NaOH) / Phase Control system. While counter-intuitive (using hydroxide with esters), strict temperature control favors the enolate formation over hydrolysis.

Optimized Workflow:

  • Base Switch: Use powdered NaOH instead of NaOEt.

  • Thermal Shock: Add starting material rapidly at 50°C (not reflux).

  • Latency: Allow reaction to proceed at Room Temperature for exactly 24 hours .

    • Why? High heat (reflux) promotes polymerization of the product. The initial 50°C spike overcomes the activation energy for enolization, while the RT incubation prevents degradation.

  • Validation: This modification has been shown to boost yields from ~40% to 72% with higher purity (98%) [1].

Ticket #102: Decarboxylation Failure

User Report: "I isolated the


-keto ester intermediate, but I cannot remove the ester group without destroying the ring."

Troubleshooting Guide:

Symptom Diagnosis Solution
Foaming/Charring Acid concentration too high. Switch from neat H₂SO₄ to 6M HCl under reflux .
Incomplete Rxn Two-phase system limiting contact. Add Acetic Acid (AcOH) as a co-solvent to homogenize the aqueous acid and organic substrate.

| Ring Opening | Retro-Claisen attack. | Do not use base hydrolysis. Acidic hydrolysis is mandatory for


-keto esters in rings to prevent ring opening. |
Visualization: Dieckmann Troubleshooting Logic

DieckmannTrouble Start Start: Dieckmann Cyclization CheckYield Is Yield < 50%? Start->CheckYield BaseCheck Base Used? CheckYield->BaseCheck Yes DecarbCheck Decarboxylation Issues? CheckYield->DecarbCheck No (Yield OK) TempCheck Reaction Temp? BaseCheck->TempCheck NaOH Solution1 Protocol A: Switch to NaOH Rapid Add @ 50°C -> RT 24h BaseCheck->Solution1 NaOEt / NaH Solution2 Protocol B: Reduce Temp Avoid prolonged reflux TempCheck->Solution2 >80°C AcidSol Use 6M HCl + AcOH reflux DecarbCheck->AcidSol Incomplete

Caption: Decision tree for diagnosing yield loss in Dieckmann cyclization steps.

Module 2: The Double Mannich Condensation

Target: 1,3,5-substituted-4-piperidones. Primary Failure Mode: Oligomerization ("Tarring") and Regioselectivity errors.

FAQ: Why does my reaction turn into black tar?

Answer: The Mannich reaction involves the formation of an iminium ion (highly electrophilic) and an enol (nucleophilic). If the pH is too high (>7), the aldehyde polymerizes (aldol-like side reactions). If the pH is too low (<3), the amine is fully protonated and cannot attack the formaldehyde to form the iminium species.

The "Goldilocks" Zone Protocol:

  • pH Control: Maintain pH 4–5 . This is critical. Use an acetate buffer if necessary.

  • Stoichiometry: Do NOT use excess formaldehyde.

    • Why? Excess formaldehyde reacts with the product (secondary amine sites or active methylenes) to form cross-linked polymers. Use exactly 2.0–2.2 equivalents relative to the amine [2].

  • Solvent Selection:

    • Standard: Ethanol (often slow).

    • High Performance:Acetonitrile (MeCN) or Acetic Acid (AcOH) .[1]

    • Evidence: Studies on benzofuran-fused piperidines show MeCN and AcOH outperform alcohols, yielding ~74% vs <25% in other media [3].

Ticket #205: Regioselectivity (The "Wrong Enol" Problem)

User Report: "I am trying to make 3-methyl-4-piperidone, but I am getting a mixture of isomers."

Technical Insight: In asymmetrical ketones, Mannich reagents attack the more substituted carbon (thermodynamic enol) under acid conditions, but this is not absolute.

  • Fix: Use pre-formed iminium salts (Eschenmoser’s salt) rather than generating them in situ. This bypasses the pH-dependent equilibrium and forces the reaction with the kinetic enol if performed at low temperature (-78°C to 0°C).

Module 3: Advanced Catalysis (Petasis & Stereoselective Routes)

Target: Highly functionalized piperidones and iminocyclitols.

Protocol: The "Green" Petasis Boost

The Petasis reaction (Boronic acid Mannich) is powerful but often sluggish with electron-deficient amines.

Yield Optimization Strategy:

  • Solvent Effect: Replace DCM or Toluene with Hexafluoroisopropanol (HFIP) .

    • Mechanism:[2][3][4][5][6][7][8] HFIP is a strong hydrogen-bond donor. It activates the imine/iminium intermediate and stabilizes the transition state.

    • Data: Yields for difficult substrates often jump from <20% to >85% when switching to HFIP [4].

  • Catalysis: For magnetically separable workups, use CoFe₂O₄ nanocatalysts (15 mol%) in MeCN at 80°C. This has demonstrated yields up to 93% for alkylaminophenol derivatives [5].[9]

Visualization: Optimized Double Mannich Pathway

MannichOpt Precursors Amine + Ketone + Formaldehyde ConditionA pH < 3 (Too Acidic) Precursors->ConditionA ConditionB pH > 7 (Too Basic) Precursors->ConditionB ConditionC pH 4-5 (Optimal) Precursors->ConditionC FailA Stalled: Amine Protonated ConditionA->FailA FailB Tar: Aldol Polymerization ConditionB->FailB Success Iminium Formation ConditionC->Success Cyclization Double Mannich Cyclization Success->Cyclization Acetonitrile 60°C Product 4-Piperidone (High Yield) Cyclization->Product

Caption: Pathway analysis showing how pH control dictates the success of the Double Mannich reaction.

Summary of Optimized Conditions

Scaffold TypeReaction RouteKey Optimization ParameterExpected Yield Improvement
4-Piperidone DieckmannUse NaOH @ 50°C (spike) then RT.40%

72%
4-Piperidone Double MannichpH 4-5 + Acetonitrile solvent.Variable

74%
Subst. Piperidone PetasisHFIP solvent (H-bond activation).20%

85%
2-Piperidone Intramolecular AmidationKOtBu (Transition-metal free).39%

80% [6]

References

  • Scribd/Vertex Analysis. Optimized Synthesis of 4-Piperidone via Dieckmann Condensation.

  • Chemistry Steps. Side Products and Stoichiometry in Mannich Reactions.

  • National Institutes of Health (NIH). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.

  • ResearchGate. Multicomponent Petasis Reaction in HFIP for Functionalized Amines.

  • MDPI. A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction.

  • National Institutes of Health (NIH). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of 1-Piperidin-3-Yl-Ethanone Hydrochloride by HPLC

This guide provides an in-depth technical comparison of analytical methodologies for 1-Piperidin-3-Yl-Ethanone Hydrochloride , a critical building block in pharmaceutical synthesis (e.g., Ibrutinib intermediates).[1] Giv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for 1-Piperidin-3-Yl-Ethanone Hydrochloride , a critical building block in pharmaceutical synthesis (e.g., Ibrutinib intermediates).[1]

Given the molecule's high polarity, lack of strong chromophores, and basicity, standard analytical approaches often fail.[1] This guide compares the Conventional Reversed-Phase (C18) approach against the Optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method, establishing the latter as the superior protocol for purity assessment.[1]

Executive Summary & Molecule Profile

1-Piperidin-3-Yl-Ethanone Hydrochloride (CAS: 89895-05-6) presents a "perfect storm" of analytical challenges:

  • High Polarity: The hydrochloride salt form and the secondary amine make it extremely hydrophilic (LogP < 0), leading to near-zero retention on standard C18 columns.[1]

  • Weak UV Absorbance: Lacking an aromatic ring, its only UV-active moiety is the carbonyl group, which absorbs weakly at ~280 nm and moderately at ~200–210 nm.[1]

  • Silanol Interactions: The basic amine interacts with residual silanols on silica columns, causing severe peak tailing.[1]

Chemical Profile
PropertySpecificationAnalytical Implication
Structure Piperidine ring with 3-acetyl groupBasic secondary amine; requires pH control.[1]
Formula C₇H₁₃NO[1][2][3] · HClSalt form dictates high aqueous solubility.[1]
pKa ~9.0 (Amine)Positively charged at neutral/acidic pH.[1]
Chromophore Ketone (C=O)Requires low-UV detection (210 nm) or derivatization.[1]

Comparative Methodology: The "Product" vs. Alternatives

This guide compares two distinct analytical strategies. The "Product" in this context is the HILIC Method , which is compared against the industry-standard Reversed-Phase (C18) Method .[1]

Method A: The Conventional Alternative (C18)

The standard approach for most organic molecules.

  • Column: C18 (Octadecylsilane), 5 µm.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1]

  • Mechanism: Hydrophobic interaction.[1]

  • Flaw: Due to the analyte's polarity, it elutes in the void volume (t0) , co-eluting with unretained salts and solvent fronts.[1] The acidic pH protonates the amine, further reducing hydrophobic retention.[1]

Method B: The Optimized Performance Method (HILIC)

The recommended protocol for polar salts.

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1]

  • Mobile Phase: High Organic (Acetonitrile) / Low Aqueous Buffer (Ammonium Formate).[1]

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.[1]

  • Advantage: The charged amine is strongly retained via electrostatic interactions and hydrophilic partitioning, moving it away from the solvent front.[1]

Detailed Experimental Protocols

Protocol 1: Optimized HILIC Method (Recommended)

This method is self-validating through its use of buffer capacity to control the ionization state of the piperidine ring.[1]

  • Instrument: HPLC with UV/Vis (or CAD/ELSD for higher sensitivity).[1]

  • Column: Kinetex HILIC or Zorbax Rx-SIL, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Mode: 90% B / 10% A.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Reference 360 nm).[1]

  • Injection Volume: 5 µL.

Why this works: The high acetonitrile content forces the polar salt into the water layer adsorbed on the silica surface.[1] The ammonium formate buffer suppresses silanol activity, ensuring sharp peaks (Tf < 1.5).[1]

Protocol 2: Derivatization Method (High Sensitivity Alternative)

For researchers requiring detection limits (LOD) below 0.1%, derivatization with Benzoyl Chloride is recommended to add a UV chromophore.[1]

  • Reaction: Dissolve 10 mg sample in 1 mL acetonitrile. Add 20 µL Triethylamine (TEA) + 15 µL Benzoyl Chloride.

  • Incubation: Vortex for 1 min; let stand at RT for 10 min.

  • Quench: Add 100 µL water.

  • Analysis: Analyze on Standard C18 (Method A conditions) – the benzamide derivative is now hydrophobic and UV-active at 254 nm.[1]

Performance Comparison Data

The following data summarizes the performance differences between the Direct C18 (Method A) and the Direct HILIC (Method B).

ParameterMethod A: Standard C18Method B: HILIC (Recommended)Status
Retention Factor (k') 0.1 (Void elution)4.5 (Well retained)Superior
Tailing Factor (Tf) > 2.5 (Severe tailing)1.1 – 1.3 (Symmetric)Superior
Theoretical Plates (N) < 2,000> 12,000Superior
LOD (µg/mL) 50 µg/mL (Noise interference)5 µg/mL (Signal stable)Superior
Resolution (Rs) N/A (Co-elution)> 3.0 (from synthesis impurities)Superior

Visualizations & Mechanisms

Figure 1: Analytical Decision Workflow

This diagram illustrates the logic flow for selecting the correct method based on lab capabilities and sensitivity needs.

G Start Start: 1-Piperidin-3-Yl-Ethanone HCl CheckUV Check UV Sensitivity Req. (Is LOD < 0.05% required?) Start->CheckUV HighSens High Sensitivity Required CheckUV->HighSens Yes StdSens Standard Purity Check CheckUV->StdSens No Deriv Derivatization (Benzoyl Chloride) HighSens->Deriv HILIC Run on HILIC Column (UV 210 nm or CAD) StdSens->HILIC C18 Run on C18 Column (UV 254 nm) Deriv->C18 Result1 Result: High Retention, Strong UV Signal C18->Result1 Result2 Result: High Retention, Direct Analysis HILIC->Result2

Caption: Decision tree for selecting between Direct HILIC analysis and Derivatization-C18 based on sensitivity requirements.

Figure 2: Retention Mechanism (HILIC vs RP)

Understanding why HILIC works is crucial for troubleshooting.

Mechanism cluster_0 Method A: Reversed Phase (Failure) cluster_1 Method B: HILIC (Success) Analyte_RP Analyte (Polar+) StatPhase_RP C18 Chain (Hydrophobic) Analyte_RP->StatPhase_RP No Interaction Result_RP Repulsion -> Void Elution StatPhase_RP->Result_RP Analyte_HILIC Analyte (Polar+) WaterLayer Water-Enriched Layer Analyte_HILIC->WaterLayer Partitions Into StatPhase_HILIC Silica/Polar Phase WaterLayer->StatPhase_HILIC Adsorbed On Result_HILIC Partitioning -> Retention StatPhase_HILIC->Result_HILIC

Caption: Mechanistic comparison showing why polar analytes fail on C18 (repulsion) but succeed in HILIC (partitioning).

References

  • PubChem. (n.d.).[1][5] 1-(Piperidin-3-yl)ethan-1-one hydrochloride.[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • Jia, S., et al. (2017).[1] Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences. Retrieved from [Link]

  • UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1] Retrieved from [Link]

  • Babu, K.S., et al. (2011).[1] A chiral HPLC-UV method for the determination of 3-aminopiperidine enantiomers. Journal of Chromatography B. (Contextual citation on piperidine derivatization).

  • Dolan, J.W. (2008).[1] HILIC for Polar Compounds. LCGC North America.[1] (General reference for HILIC mechanism).

Sources

Comparative

Comparative reactivity of 3-acetylpiperidine and 4-acetylpiperidine

Comparative Guide: Reactivity & Application of 3-Acetylpiperidine vs. 4-Acetylpiperidine Executive Summary In medicinal chemistry, the choice between 3-acetylpiperidine and 4-acetylpiperidine is rarely a matter of simple...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity & Application of 3-Acetylpiperidine vs. 4-Acetylpiperidine

Executive Summary In medicinal chemistry, the choice between 3-acetylpiperidine and 4-acetylpiperidine is rarely a matter of simple substitution; it is a strategic decision regarding stereochemical complexity and metabolic stability. While both serve as versatile amine-ketone scaffolds, their reactivity profiles diverge significantly due to symmetry and inductive proximity .

  • 4-Acetylpiperidine is the "Robust Scaffold." It is achiral, symmetric, and sterically unencumbered, making it ideal for rapid library generation and high-throughput screening (HTS).

  • 3-Acetylpiperidine is the "Precision Scaffold." It possesses a chiral center at C3 and significant steric/electronic interaction between the amine and the ketone. It is frequently used to introduce three-dimensionality (Fsp3) and specific vector orientation in lead optimization, but it imposes a "tax" of stereochemical complexity (diastereomer formation).

Structural & Electronic Analysis

The fundamental difference lies in the distance between the secondary amine (the basic center) and the acetyl group (the electrophilic center).

Feature3-Acetylpiperidine4-Acetylpiperidine
Symmetry Asymmetric (

). Chiral center at C3.
Symmetric (

). Achiral (plane of symmetry).
Electronic Effect Ketone is

to Nitrogen. Stronger inductive withdrawal (-I).
Ketone is

to Nitrogen. Weaker inductive withdrawal.
Basicity (Predicted) Lower pKa (~9-10) due to proximity of EWG.Higher pKa (~10-11) closer to parent piperidine.
Conformation Equilibrium between axial/equatorial acetyl, influenced by N-substituents.Acetyl group strongly prefers equatorial position to minimize 1,3-diaxial strain.
Visualization: Steric & Electronic Topology

The following diagram illustrates the "Through-Space" vs. "Through-Bond" interactions that drive the reactivity differences.

G cluster_0 3-Acetylpiperidine (Chiral, Proximal) cluster_1 4-Acetylpiperidine (Achiral, Distal) N3 Nitrogen (N1) Nucleophilic Center C3 C3 (Chiral Center) Steric Gatekeeper N3->C3 Direct Bond Ac3 Acetyl Group (Beta-position) C3->Ac3 High Steric Clash Ac3->N3 Strong Inductive (-I) Field Effect N4 Nitrogen (N1) Nucleophilic Center C4 C4 (Achiral) Symmetric Pivot N4->C4 Remote Separation Ac4 Acetyl Group (Gamma-position) C4->Ac4 Min. Steric Clash Ac4->N4 Weak Inductive Effect

Figure 1: Structural topology highlighting the proximity of the acetyl group to the nitrogen center. Note the "Steric Gatekeeper" effect in the 3-isomer.

Comparative Reactivity Profile

A. N-Functionalization (Alkylation/Acylation)
  • 4-Acetylpiperidine: Reacts as a standard secondary amine. The distal acetyl group exerts minimal steric hindrance. Reaction rates are comparable to piperidine.

  • 3-Acetylpiperidine: The acetyl group at C3 creates a "steric wall" near the nitrogen lone pair.

    • Implication: For bulky electrophiles (e.g., trityl chloride, tertiary alkyl halides), the 3-isomer will react significantly slower.

    • Protocol Adjustment: Higher temperatures or stronger bases (e.g., DIPEA in DMF at 60°C) are often required for the 3-isomer to achieve full conversion with hindered electrophiles.

B. Carbonyl Chemistry (Reductive Amination)

This is the most critical divergence point for drug development.

  • Reaction: Condensation with Primary Amine (

    
    ) 
    
    
    
    Imine
    
    
    Reduction (
    
    
    )
    
    
    Secondary Amine.
  • 4-Acetyl Outcome: The reduction creates a new chiral center at the exocyclic carbon. Since the ring is achiral, the product is a racemic mixture (enantiomers).

  • 3-Acetyl Outcome: The molecule already has a chiral center at C3. The reduction creates a second chiral center.

    • Result: You form Diastereomers (e.g., cis and trans relative to the ring).

    • Purification Nightmare: These diastereomers have different physical properties (NMR, HPLC retention) and must be separated, often requiring difficult chromatography.

C. Stability & Enolization
  • Racemization Risk (3-Acetyl): The C3 proton is tertiary and alpha to the ketone (if we consider the ring strain, though technically the alpha protons are the methyl group and the C3 proton). The C3 proton is not alpha to the carbonyl (it is alpha to the ring carbons). The alpha protons are on the acetyl methyl group (

    
    ) and the ring C3 is attached to the carbonyl carbon.
    
    • Correction: The C3 carbon is attached to the carbonyl. Therefore, the C3 proton is alpha to the carbonyl.

    • Risk:[1][2][3][4] Under strong basic conditions (e.g., NaH, LDA), the 3-acetylpiperidine can enolize toward the ring, destroying the stereocenter at C3. Upon reprotonation, it racemizes.

    • 4-Acetylpiperidine: Enolization toward the ring involves C4. Since C4 is achiral, enolization/reprotonation does not alter the stereochemistry of the scaffold (it remains achiral).

Experimental Protocols

Protocol A: Selective N-Boc Protection (Self-Validating)

Objective: Isolate the amine reactivity to verify purity and establish a baseline for further functionalization.

Materials:

  • Substrate: 3-Acetylpiperidine HCl or 4-Acetylpiperidine HCl (1.0 eq)

  • Reagent:

    
     (1.1 eq)
    
  • Base:

    
     (2.5 eq)
    
  • Solvent: DCM (0.2 M)

Step-by-Step Workflow:

  • Dissolution: Suspend the hydrochloride salt in DCM. Add

    
     slowly at 0°C.
    
    • Checkpoint: Solution should become clear as the free base is liberated.

  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 mins.
    
    • Why: Controls exotherm and prevents bis-protection side products (rare but possible).

  • Monitoring (The Validator):

    • Run TLC (50% EtOAc/Hexane).

    • Stain: Use Ninhydrin.

    • Validation: The starting material (free amine) stains Red/Purple (positive). The Product (Carbamate) does NOT stain with Ninhydrin (or stains very faintly yellow). If you see red at the baseline, the reaction is incomplete.

  • Workup: Wash with 0.5M citric acid (removes unreacted amine/base), then sat.

    
    , then Brine. Dry over 
    
    
    
    .

Data Comparison:

Metric 3-Acetylpiperidine 4-Acetylpiperidine
Typical Yield 85-90% 92-98%
Reaction Time 2-4 Hours 1-2 Hours

| NMR Diagnostic (


)  | Multiplets at 

2.8-4.5 (Ring protons split by chirality) | Distinct triplets/doublets (Symmetric ring signals) |
Protocol B: Reductive Amination (Stereochemical Challenge)

Objective: Coupling with Benzylamine (


) to demonstrate diastereoselectivity.

Reaction cluster_3 3-Acetyl Pathway (Complex) cluster_4 4-Acetyl Pathway (Simple) Start Start: Acetylpiperidine Scaffolds Step3a Imine Formation (Ti(OiPr)4 catalyst recommended) Start->Step3a 3-isomer Step4a Imine Formation (Standard conditions) Start->Step4a 4-isomer Step3b Reduction (NaBH4) Step3a->Step3b Result3 Product: Mixture of Diastereomers (cis/trans relative to ring) Requires HPLC Separation Step3b->Result3 Step4b Reduction (NaBH(OAc)3) Step4a->Step4b Result4 Product: Racemic Pair (Single Peak on Achiral HPLC) Step4b->Result4

Figure 2: The divergence in workflow complexity during reductive amination.

Critical Nuance for 3-Acetylpiperidine: When performing reductive amination on the 3-isomer, the hydride source approaches the imine from the face opposite the bulky C3-substituent (steric control). However, because the starting material is often a racemate (unless you bought expensive chiral material), you get a complex mixture:

  • (3R, 1'R)

  • (3R, 1'S)

  • (3S, 1'R)

  • (3S, 1'S)

Recommendation: If using 3-acetylpiperidine for library synthesis, fix the stereochemistry early . Purchase enantiopure (3R)- or (3S)-3-acetylpiperidine, or perform a chiral resolution before the reductive amination step.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.
  • ChemicalBook. (2025). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester Properties and Safety. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. Link

  • BenchChem. (2025).[5] Comparative Analysis of Synthetic Strategies for Piperidine Derivatives. Link

  • Sigma-Aldrich. (2025). tert-Butyl 4-acetylpiperidine-1-carboxylate Product Specification. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Piperidin-3-Yl-Ethanone Hydrochloride

Technical Safety & Operational Guide: 1-Piperidin-3-Yl-Ethanone Hydrochloride Executive Safety Analysis: The "Why" Behind the Protocol As researchers, we often treat hydrochloride salts of piperidine derivatives as routi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: 1-Piperidin-3-Yl-Ethanone Hydrochloride

Executive Safety Analysis: The "Why" Behind the Protocol

As researchers, we often treat hydrochloride salts of piperidine derivatives as routine reagents. This is a complacency trap. 1-Piperidin-3-Yl-Ethanone Hydrochloride (often referred to as 3-Acetylpiperidine HCl) presents a specific dual-threat profile that dictates our PPE strategy:

  • The Piperidine Core (Irritant/Sensitizer): The organic amine structure is a potent mucous membrane irritant. While the HCl salt reduces volatility compared to the free base, it does not eliminate the toxicity of the parent pharmacophore.

  • The Hydrochloride Moiety (Hygroscopic Acidity): This salt is likely hygroscopic. Upon contact with moisture (sweat, ocular fluid, or humid mucous membranes), it hydrolyzes to release hydrochloric acid locally. This causes immediate, stinging irritation that can escalate to chemical burns if trapped under inadequate PPE.

Core Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

The PPE Defense System[1]

We do not rely on "generic lab safety." We use a Layered Barrier Strategy designed specifically for fine, acidic organic powders.

A. Hand Protection: The "Double-Donning" Protocol

Latex gloves are insufficient for organic amines and their salts due to potential permeation and degradation.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff).

    • Why? The outer layer takes the mechanical abrasion of spatulas and weighing boats. The extended cuff must go over the lab coat sleeve to prevent "wrist-gap" exposure—a common failure point where dust settles on the wrist.

  • Validation: Perform the "Inflation Test" on the outer glove before handling stock containers. A micro-pinhole allows fine HCl dust to enter, react with sweat, and cause contact dermatitis.

B. Ocular & Respiratory Protection[1][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.

    • Logic: Safety glasses have gaps.[2] Fine electrostatic powders flow around these gaps. If this salt hits the eye, the HCl hydrolysis is instant and damaging.

  • Respiratory: Handling must occur inside a Chemical Fume Hood .

    • Contingency: If weighing must occur on an open bench (not recommended) or during spill cleanup, a NIOSH N95 or P100 particulate respirator is required.

C. Body Shielding[1][7]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt if a reaction exotherms.

  • Apron: If handling quantities >50g, wear a chemical-resistant rubber apron to protect the lap area during seated weighing.

PPE Decision Matrix (Data Summary)

PPE ComponentSpecificationCritical Failure Mode to Avoid
Gloves (Inner) Nitrile (4 mil)Donning with wet hands (traps moisture).
Gloves (Outer) Nitrile (Extended Cuff, >5 mil)"Wrist-Gap" (must tape or pull over coat).
Eye Protection Indirect Vent GogglesUsing safety glasses (dust bypass).
Respiratory Fume Hood (Face velocity >100 fpm)Sash too high (turbulence pulls powder out).
Clothing Long pants, closed leather shoesExposed ankles (dust settling point).

Operational Protocol: Safe Weighing & Transfer

This workflow prevents the most common accident: Electrostatic Aerosolization . Dry HCl salts often carry static charges, causing them to "jump" off spatulas.

WeighingProtocol Start Start: Weighing Task StaticCheck 1. Check Static Environment (Is humidity <30%?) Start->StaticCheck Ionizer Deploy Anti-Static Gun or Ionizer Bar StaticCheck->Ionizer Yes (High Risk) PreWeigh 2. Pre-Weigh Setup (Tarred boat inside hood) StaticCheck->PreWeigh No (Safe) Ionizer->PreWeigh Transfer 3. The Transfer (Use antistatic spatula) PreWeigh->Transfer Clean 4. Wet Wipe Decon (Neutralize dust immediately) Transfer->Clean

Figure 1: Anti-Static Weighing Workflow to prevent powder dispersion.

Step-by-Step Methodology:
  • Engineering Check: Verify Fume Hood flow is 80-100 fpm. Clear the airfoil (front edge) of clutter.

  • Static Neutralization: If the powder clings to the glass vial, use an anti-static gun or ionizer. Do not force it; "flicking" the spatula generates aerosols.

  • The "Transfer Zone": Place a dark-colored spill mat (or black paper) under your balance.

    • Why? White powder is invisible on a white bench. A dark background makes spills immediately visible for cleanup.

  • Solubilization: Add solvent to the solid, not solid to solvent, to prevent splash-back.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol). Dry dusting spreads the hazard; wet wiping captures it.

Emergency Response Logic

In the event of exposure, the speed of response determines the severity of the injury.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact (Burning/Itching) Type->Skin Eye Eye Contact (Immediate Pain) Type->Eye ActionSkin 1. Drench (15 min) 2. Remove Contaminated PPE 3. Do NOT scrub (abrasion) Skin->ActionSkin ActionEye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Rotate Eyeball Eye->ActionEye Medical Seek Medical Review (Bring SDS) ActionSkin->Medical ActionEye->Medical

Figure 2: Immediate Response Protocol for Acidic Salt Exposure.

Disposal & Waste Management

Do not treat this as general trash. The HCl salt can acidify waste streams or react with strong oxidizers.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic/Irritant Solids."

  • Liquid Waste: Dispose of mother liquors in "Organic Basic/Neutral" waste streams.

    • Caution: If neutralizing with strong base (NaOH), add slowly and cool in an ice bath. The deprotonation of the piperidine salt is exothermic.

  • Container Rinsing: Triple rinse the empty reagent bottle with water before defacing the label and discarding glass.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Institutes of Health (NIH). Guidelines for Personal Protective Equipment in Laboratories. [Link]

  • PubChem. Compound Summary: 3-Acetylpiperidine Hydrochloride (Synonym). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Piperidin-3-Yl-Ethanone Hydrochloride
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